1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMAOWKQICDFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride basic properties
An In-Depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride: Core Basic Properties and Applications
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom at the 7-position imparts unique electronic properties, enhances solubility, and provides an additional hydrogen bond acceptor site.[1] This scaffold is the core of numerous kinase inhibitors and other therapeutics.[2][3][4][5]
This guide focuses on a key derivative, This compound . This molecule is not merely an intermediate but a strategic building block, particularly in the rapidly evolving field of targeted protein degradation.[6] Its significance lies in the combination of the 7-azaindole core with a primary aminomethyl group at the C3 position—a versatile handle for chemical elaboration. Understanding its fundamental basic properties is paramount for its effective utilization in drug development workflows.
PART 1: Physicochemical and Basic Properties
A thorough understanding of the physicochemical characteristics of a building block is critical for its successful application in multi-step synthetic campaigns.
Core Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1523618-08-7 | [6] |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [6] |
| Molecular Weight | 220.1 g/mol | [6] |
| Parent Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [2] |
| Appearance | Typically a solid (in salt form) | - |
| Storage | Room temperature, in a dry, well-ventilated place | [6][7] |
Structural Analysis and Basicity: A Tale of Three Nitrogens
The defining characteristic of this molecule is the presence of three distinct nitrogen atoms, each with a unique chemical environment that dictates its basicity. The basicity is best quantified by the pKₐ of the respective conjugate acid (pKₐH).[8] A higher pKₐH value corresponds to a stronger base.
-
The Alkylamine Nitrogen (N-Amine): This is the most basic center in the molecule. As a primary alkylamine attached to an aromatic system, its basicity is best approximated by benzylamine, which has a pKₐH of ~9.33 .[6][9] The sp³ hybridized lone pair is readily available for protonation. Under physiological conditions (pH ~7.4), this amine will be predominantly protonated, existing as an ammonium cation (R-CH₂NH₃⁺).
-
The Pyridine Nitrogen (N7): This nitrogen is part of the aromatic pyridine ring. Its sp² hybridized lone pair resides in an orbital perpendicular to the π-system and is available for protonation. The pKₐH of pyridine itself is ~5.23.[10] For the fused 7-azaindole system, the value is slightly lower due to the electron-withdrawing nature of the fused pyrrole ring, with a reported pKₐH of ~4.59 .[11] This site is weakly basic and will be significantly protonated only in acidic conditions (pH < 4).
-
The Pyrrole Nitrogen (N1): This nitrogen is functionally non-basic . Its lone pair of electrons is delocalized and integral to the 6π electron aromatic system of the pyrrole ring.[7] Protonation would disrupt this aromaticity, making it highly unfavorable. The pKₐH for the pyrrole nitrogen is extremely low (reported values range from -3.8 to 0.4), confirming its lack of basicity.[7][12] Conversely, the N1-H proton is weakly acidic, with a pKₐ of ~17.5, allowing for deprotonation with strong bases.[13]
PART 2: Synthesis and Characterization
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is straightforward, leveraging commercially available precursors and well-established chemical transformations.
Recommended Synthetic Protocol
A robust and high-yielding synthetic route starts from 7-Azaindole-3-carboxaldehyde .[14] The transformation is achieved via a one-pot reductive amination, followed by salt formation.
Step-by-Step Methodology:
-
Imine Formation and Reduction (Reductive Amination):
-
To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in an appropriate solvent like methanol (MeOH), add a source of ammonia, such as ammonium acetate (NH₄OAc, ~10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: This one-pot procedure is highly efficient. NaBH₃CN is chosen as it is selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[15]
-
-
Work-up and Isolation of the Free Base:
-
Quench the reaction by carefully adding aqueous acid (e.g., 1M HCl) until the evolution of gas ceases.
-
Basify the solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10 to deprotonate the amine product.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. Purification can be performed via column chromatography if necessary.
-
-
Dihydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a stoichiometric amount (2.2 eq) of hydrochloric acid (typically as a solution in diethyl ether or 1,4-dioxane) dropwise with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar co-solvent can induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core, a singlet for the CH₂ group, and a broad singlet for the NH₂/NH₃⁺ protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons and the aliphatic CH₂ carbon.
-
Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for the pyrrole and amine groups, as well as C-H and C=C/C=N stretching from the aromatic core.
PART 3: Application in Drug Development
The primary utility of this compound is as a specialized building block for constructing Proteolysis Targeting Chimeras (PROTACs) .[6]
Role as a Protein Degrader Building Block
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery—the Ubiquitin-Proteasome System—to eliminate disease-causing proteins.[16] PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of three components:
-
A ligand that binds to the target Protein of Interest (POI) .
-
A ligand that recruits an E3 Ubiquitin Ligase .
-
A flexible Linker that connects the two ligands.[17]
Our subject compound, with its reactive primary amine, serves as an ideal attachment point for the linker component. The 7-azaindole core can be part of the "warhead" that binds to the target protein, often a kinase, where the azaindole mimics the hinge-binding motif of ATP.[2] The aminomethyl group provides a vector for synthetic elaboration, allowing chemists to systematically vary the linker length and composition to optimize the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[18]
PART 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment. While specific toxicology data for this compound is limited, guidelines can be established based on related structures like primary amines and pyridines.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Wash off immediately with soap and plenty of water.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
-
Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a controlled reaction).
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its core value is derived from the predictable and differential basicity of its nitrogen centers, which allows for controlled chemical manipulation. The primary amine provides a robust handle for conjugation, making it a key building block in the synthesis of sophisticated molecules like PROTACs. By understanding its fundamental properties, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics targeting previously "undruggable" proteins.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. proprep.com [proprep.com]
- 14. scbt.com [scbt.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cresset-group.com [cresset-group.com]
An In-Depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride: A Key Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a pivotal chemical intermediate for researchers and professionals in the fields of medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile compound.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to mimic this crucial biological motif while offering unique physicochemical properties due to the presence of the pyridine nitrogen. This modification can lead to improved solubility, metabolic stability, and opportunities for novel hydrogen bonding interactions with biological targets.[3][4] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Ataxia Telangiectasia Mutated (ATM) kinase, playing crucial roles in oncology and immunology.[5][6][7][8] this compound, in particular, serves as a valuable building block, especially in the burgeoning field of protein degradation, where it can be incorporated into Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[9]
Chemical Structure and Physicochemical Properties
The accurate characterization of a molecule begins with a thorough understanding of its structure and properties.
Chemical Structure
The chemical structure of this compound is depicted below. The core is the 7-azaindole ring system, with a methanamine (-CH2NH2) substituent at the C3 position of the pyrrole ring. The dihydrochloride salt form indicates that both the primary amine and the pyridine nitrogen are protonated.
Molecular Formula: C8H11Cl2N3[5][9]
Molecular Weight: 220.1 g/mol [5][9]
CAS Number: 1523618-08-7[5][9]
SMILES: C1=CC2=C(NC=C2CN)N=C1.Cl.Cl[5]
A 2D representation of the chemical structure is provided below:
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H11Cl2N3 | [5][9] |
| Molecular Weight | 220.1 g/mol | [5][9] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol | Inferred from salt form |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from the commercially available 7-azaindole. A plausible and efficient synthetic route is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Synthetic Pathway Overview
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. FCKeditor - Resources Browser [nstu.ru]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrrolo[2,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride
For Immediate Release
A Deep Dive into a Key Pharmaceutical Building Block
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and history of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a key building block in modern medicinal chemistry. While the specific initial synthesis and discovery of this exact molecule remain elusive in publicly accessible records, this paper traces the historical development of its core scaffold, 7-azaindole, and the evolution of synthetic methodologies that enabled the creation of 3-substituted derivatives like the title compound.
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery.[1][2] Its structure, a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and physicochemical properties that enhance drug-target interactions and pharmacokinetic profiles.[2] The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from indole, influencing its electronic distribution and basicity, which can be crucial for target engagement.
The introduction of a methanamine group at the 3-position of the 7-azaindole core, resulting in 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, provides a critical linker and a basic nitrogen atom. This functionalization allows for the facile formation of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug design. The dihydrochloride salt form enhances the compound's solubility and stability, making it a readily usable building block in synthetic chemistry.
The Historical Context: The Rise of 7-Azaindole in Medicinal Chemistry
The journey to this compound is intrinsically linked to the broader history of 7-azaindole and its derivatives in the quest for novel therapeutics. Initially, research focused on the synthesis of the core 7-azaindole ring system itself. Over the years, various synthetic strategies have been developed to construct this scaffold, reflecting the advancements in organic chemistry.
The true value of the 7-azaindole scaffold became apparent with its incorporation into kinase inhibitors. The nitrogen atom at the 7-position and the pyrrolic N-H group provide key hydrogen bond donor and acceptor sites that mimic the hinge-binding interactions of ATP with kinases. This has led to the development of a multitude of 7-azaindole-based inhibitors targeting a wide range of kinases involved in cancer and inflammatory diseases.
The Quest for 3-Substituted 7-Azaindoles: Enabling a New Generation of Therapeutics
The ability to introduce substituents at the 3-position of the 7-azaindole ring was a significant breakthrough, paving the way for the synthesis of compounds like 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine. Early synthetic methods often lacked regioselectivity, making the specific functionalization of the 3-position challenging.
The development of more sophisticated synthetic routes, including directed metallation and cross-coupling reactions, provided chemists with the tools to precisely install various functional groups at the desired position. This fine-tuning of the 7-azaindole core has been instrumental in optimizing the potency and selectivity of numerous drug candidates.
While a seminal publication detailing the first synthesis of this compound is not readily identifiable, its commercial availability and use as a building block in patent literature from the early 21st century suggest its discovery likely occurred within a pharmaceutical or fine chemical company's proprietary research. Its emergence coincided with the intense interest in 7-azaindole as a kinase inhibitor scaffold.
Synthetic Strategies and Methodologies
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine typically involves the introduction of a precursor functional group at the 3-position of a protected 7-azaindole, followed by reduction.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, based on established chemical transformations for this class of compounds.
Step 1: N-Protection of 7-Azaindole
-
To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the N-protected 7-azaindole.
Step 2: Formylation at the 3-Position
-
To a solution of the N-protected 7-azaindole in a suitable solvent (e.g., DMF), add a formylating agent (e.g., phosphorus oxychloride) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with ice water and neutralize with a base.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain the 3-formyl-N-protected-7-azaindole.
Step 3: Reductive Amination
-
To a solution of the 3-formyl-N-protected-7-azaindole in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the imine formation and subsequent reduction are complete.
-
Work up the reaction to isolate the N-protected 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine.
Step 4: Deprotection and Salt Formation
-
Treat the N-protected amine with a strong acid (e.g., trifluoroacetic acid for Boc deprotection) to remove the protecting group.
-
After deprotection, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.
-
The dihydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Role in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening. Its primary application is in the development of kinase inhibitors. The 3-aminomethyl group acts as a key attachment point for various side chains designed to interact with specific pockets of the target kinase, thereby influencing potency and selectivity.
Numerous patents and research articles describe the use of this building block in the synthesis of inhibitors for a variety of kinases, including but not limited to:
-
Janus Kinases (JAKs): Derivatives have been explored as immunomodulators for treating autoimmune diseases.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): These are targets for various cancers.[4][5]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Inhibitors are investigated as potential cancer therapeutics.
The general mechanism of action for many of the resulting kinase inhibitors involves competitive binding at the ATP-binding site of the kinase.
Caption: General mechanism of action for kinase inhibitors derived from the 7-azaindole scaffold.
Conclusion and Future Outlook
While the precise moment of discovery for this compound remains part of the unwritten history of industrial pharmaceutical research, its importance is undeniable. Its emergence as a commercially available building block has empowered medicinal chemists to rapidly synthesize and evaluate novel drug candidates. The 7-azaindole core, functionalized with the versatile 3-aminomethyl group, will undoubtedly continue to be a cornerstone in the development of targeted therapies for a wide range of diseases, particularly in the ever-expanding field of kinase inhibition. Future research will likely focus on developing even more efficient and stereoselective methods for the synthesis of this and related building blocks, further accelerating the pace of drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 1H-Pyrrolo[2,3-b]pyridine Core: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic structure of significant interest in modern medicinal chemistry. We will delve into the material safety considerations based on available data for related compounds, explore its foundational role as a pharmacophore in targeted therapies, and provide practical, field-tested experimental protocols for researchers actively engaged in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its structural analogy to indole allows it to mimic this vital biological motif, while the integrated nitrogen atom within the pyridine ring introduces unique physicochemical properties. This modification enhances hydrogen bonding capabilities and can improve solubility, making it a highly adaptable and valuable core for medicinal chemists.[1] The versatility of this scaffold has led to its incorporation into a multitude of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Hazard Identification and Safe Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride was not available at the time of this writing. The following safety guidelines are synthesized from MSDS information for structurally related 1H-pyrrolo[2,3-b]pyridine derivatives and should be treated as a general guide. Researchers must consult the specific MSDS provided by their supplier for the exact compound being used and perform a thorough risk assessment before handling.
2.1 Potential Hazards (Based on Related Compounds)
Derivatives of 1H-pyrrolo[2,3-b]pyridine may present the following hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
2.2 Recommended Handling and Personal Protective Equipment (PPE)
Given the potential hazards, the following precautions are essential:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
2.3 First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
The 1H-Pyrrolo[2,3-b]pyridine Core in Targeted Therapy
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors for several critical enzyme families. Its ability to form key hydrogen bonds and participate in hydrophobic interactions within ATP-binding pockets makes it an ideal starting point for inhibitor design.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[2] The 1H-pyrrolo[2,3-b]pyridine core has been identified as a novel and efficient scaffold for FGFR inhibitors.[2] These compounds typically function by occupying the ATP-binding site of the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream pro-survival pathways like RAS-MAPK and PI3K-Akt.[3][4]
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine-based compound.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability.[5] In some cancer contexts, inhibiting ATM can sensitize tumor cells to chemotherapy or radiation.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been rationally designed as highly selective ATM inhibitors, demonstrating potential as chemosensitizers in solid tumors.[6]
Caption: ATM kinase inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative disrupts the DNA damage response.
Janus Kinase 3 (JAK3) and Phosphodiesterase 4B (PDE4B) Modulation
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its immunomodulatory potential. It has served as a basis for developing inhibitors of JAK3, a kinase crucial for cytokine signaling in lymphocytes, making it a target for autoimmune diseases.[7] Additionally, this core has been used to create inhibitors of PDE4B, an enzyme that regulates inflammation by hydrolyzing cyclic AMP (cAMP).[8] By inhibiting PDE4B, these compounds can increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[9]
Experimental Protocols
The following protocols are generalized, field-tested methodologies for assessing the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the potency of a test compound against a specific kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a 2X solution of the target kinase and its specific substrate in a kinase reaction buffer.
-
Add 10 µL of this solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be near the Km value for the kinase.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes.
-
Detection:
-
Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[11]
-
Data Analysis: Express the results as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Pathway Modulation
This protocol is used to detect changes in the phosphorylation state of key proteins within a signaling pathway, confirming the mechanism of action of the inhibitor.
Caption: A generalized workflow for Western Blot analysis.
Methodology:
-
Sample Preparation:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[13]
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation or expression levels relative to loading controls (e.g., β-actin or GAPDH).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core represents a highly successful and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties and ability to effectively target the ATP-binding sites of various kinases have solidified its status as a privileged structure. For researchers and drug development professionals, a thorough understanding of its biological targets, coupled with robust and validated experimental protocols, is paramount for unlocking the full therapeutic potential of novel compounds built upon this remarkable chemical foundation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. reprocell.com [reprocell.com]
An In-depth Technical Guide to the Core Mechanism of Action of 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
This guide provides a comprehensive exploration of the mechanistic principles underlying the therapeutic potential of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. While 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is a key building block in the synthesis of protein degraders and other complex bioactive molecules, its own mechanism of action is intrinsically linked to the final molecular entity it helps create.[1] This document will, therefore, delve into the well-established mechanisms of action of various potent and selective inhibitors that share the 1H-pyrrolo[2,3-b]pyridine core, providing valuable insights for researchers, scientists, and drug development professionals.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a wide range of protein kinases. This versatility has led to the development of numerous derivatives targeting kinases implicated in a multitude of diseases, most notably cancer and inflammatory disorders.
The core structure mimics the purine ring of ATP, enabling it to act as a competitive inhibitor by occupying the active site and preventing the binding and hydrolysis of ATP, a critical step in the phosphorylation cascade that drives many cellular processes. The methanamine group at the 3-position of the specified dihydrochloride salt provides a crucial handle for synthetic elaboration, allowing for the introduction of various substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action I: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of various cancers, including breast, lung, and bladder cancers.[2][3] Consequently, targeting FGFRs has become a promising strategy for cancer therapy. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3][4]
The FGFR Signaling Pathway and its Inhibition
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. The activated receptor then phosphorylates downstream signaling proteins, leading to the activation of pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[2]
1H-pyrrolo[2,3-b]pyridine-based inhibitors competitively bind to the ATP-binding site of the FGFR kinase domain. This prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The 1H-pyrrolo[2,3-b]pyridine core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4]
FGFR Signaling Pathway Inhibition.
Quantitative Analysis of FGFR Inhibition
The potency of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the inhibitory activities of a representative compound from this class.[2][3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][3]
Experimental Protocol: In Vitro FGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific FGFR isoform.
Materials:
-
Recombinant human FGFR kinase domain
-
ATP
-
Biotinylated peptide substrate
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase buffer
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the recombinant FGFR kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phosphotyrosine antibody and incubate.
-
Wash the plate again.
-
Add enhancement solution and measure the TRF signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Mechanism of Action II: Inhibition of Janus Kinase 3 (JAK3)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[5][6] Specifically, JAK3 is primarily expressed in hematopoietic cells and is essential for the development and function of lymphocytes. This makes it an attractive target for the treatment of autoimmune diseases and organ transplant rejection.[7]
The JAK-STAT Signaling Pathway and its Inhibition
Cytokine binding to its receptor leads to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.
1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of JAK3 and preventing the phosphorylation of STAT proteins. This effectively blocks the downstream signaling cascade, leading to an immunomodulatory effect.[5][6]
JAK-STAT Signaling Pathway Inhibition.
Quantitative Analysis of JAK3 Inhibition
The following table presents the IC50 values of a representative 1H-pyrrolo[2,3-b]pyridine derivative against different JAK isoforms, highlighting its selectivity for JAK3.[5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 14c | 2900 | >10000 | 1100 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors.[5]
Experimental Protocol: IL-2-Stimulated T-cell Proliferation Assay
Objective: To assess the functional immunomodulating effect of a JAK3 inhibitor on T-cell proliferation.
Materials:
-
Rat spleen cells
-
Interleukin-2 (IL-2)
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
RPMI-1640 medium supplemented with FBS
-
BrdU (5-bromo-2'-deoxyuridine)
-
Anti-BrdU antibody conjugated to peroxidase
-
Substrate for peroxidase
-
Microplate reader
Procedure:
-
Isolate spleen cells from rats and seed them in a 96-well plate.
-
Add the test compound at various concentrations.
-
Stimulate the cells with IL-2 to induce proliferation.
-
Incubate the plate for 48 hours.
-
Add BrdU to the wells and incubate for another 24 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and add the anti-BrdU-peroxidase antibody.
-
Wash the wells and add the peroxidase substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of T-cell proliferation and determine the IC50 value.
Mechanism of Action III: Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
Ataxia telangiectasia mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[8] Upon sensing DNA double-strand breaks, ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
The ATM-Mediated DNA Damage Response and its Inhibition
In response to DNA damage, ATM is activated and phosphorylates a multitude of downstream targets, including p53 and CHK2. This leads to the activation of cell cycle checkpoints, allowing time for DNA repair. If the damage is too severe, ATM can trigger apoptosis.
1H-pyrrolo[2,3-b]pyridine derivatives designed as ATM inhibitors act by competing with ATP for the kinase domain of ATM.[8][9] This abrogates the DDR signaling, preventing the cancer cells from repairing the DNA damage induced by other therapies, ultimately leading to cell death. This synergistic effect makes ATM inhibitors promising candidates for combination therapies.[8]
ATM DNA Damage Response Inhibition.
Quantitative Analysis of ATM Inhibition
The following table shows the kinase selectivity of a representative 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitor over other members of the PIKK family.[8]
| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| 25a | 0.8 | >1000 | >1000 | >1000 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors.[8]
Experimental Protocol: In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of an ATM inhibitor in combination with a DNA-damaging agent.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., HCT116)
-
Test compound (ATM inhibitor)
-
DNA-damaging agent (e.g., irinotecan)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four groups: vehicle control, ATM inhibitor alone, irinotecan alone, and the combination of ATM inhibitor and irinotecan.
-
Administer the treatments according to the determined schedule (e.g., daily oral gavage for the ATM inhibitor and weekly intraperitoneal injection for irinotecan).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for DDR markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Other Potential Mechanisms of Action
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond the inhibition of FGFR, JAK3, and ATM. Derivatives of this core structure have also been investigated as inhibitors of other important therapeutic targets, including:
-
Phosphodiesterase 4B (PDE4B): PDE4B is involved in the regulation of intracellular cyclic AMP levels and is a target for inflammatory and central nervous system diseases.[10]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 is implicated in cell proliferation and electrolyte homeostasis, and its inhibition is being explored for various diseases.[11]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core is a remarkably versatile scaffold that has enabled the development of a diverse range of potent and selective kinase inhibitors. By acting as ATP-competitive inhibitors, these compounds can effectively modulate the activity of key kinases involved in cancer, inflammation, and the DNA damage response. The specific compound, this compound, serves as a valuable starting material for the synthesis of these and other next-generation targeted therapies, including protein degraders. A thorough understanding of the underlying mechanisms of action of these compounds is crucial for their continued development and successful clinical translation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical Properties of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique physicochemical properties, including improved solubility and metabolic stability.[1][2] This scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in oncology, where it has been successfully incorporated into FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib.[1] The 7-azaindole nucleus serves as a versatile platform for designing molecules that can effectively interact with the ATP-binding sites of various kinases, making it a focal point in the discovery of novel targeted therapies.[2][3][4] This guide provides a comprehensive overview of the theoretical properties of a specific derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a compound of interest for further drug development endeavors.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1523618-08-7) is the dihydrochloride salt of the parent amine, with the chemical formula C₈H₁₁Cl₂N₃ and a molecular weight of 220.1 g/mol .[5] The core of the molecule is the 7-azaindole ring system, with a methanamine substituent at the 3-position of the pyrrole ring. The dihydrochloride salt form is expected to enhance the compound's solubility in aqueous media, a desirable characteristic for biological assays and potential pharmaceutical formulations.
Predicted Physicochemical Parameters
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁Cl₂N₃ | Defines the elemental composition and molecular weight.[5] |
| Molecular Weight | 220.1 g/mol | Influences absorption and diffusion across biological membranes.[5] |
| XLogP3 | ~0.2 | Predicts the lipophilicity of the free base, impacting solubility and permeability.[6] |
| Hydrogen Bond Donors | 3 (free base) | The number of hydrogen bond donors influences solubility and target binding.[6] |
| Hydrogen Bond Acceptors | 3 (free base) | The number of hydrogen bond acceptors affects solubility and interactions with biological targets.[6] |
| Rotatable Bond Count | 2 (free base) | A low number of rotatable bonds generally correlates with better oral bioavailability.[6] |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų | A key descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration.[6][7] |
Theoretical Spectroscopic Analysis
Predicting the spectral properties of a molecule is crucial for its identification and characterization. Based on the known spectral data of the 7-azaindole scaffold and its derivatives, we can anticipate the following characteristics for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core and the aliphatic protons of the aminomethyl group. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the substituent. The spectrum of the dihydrochloride salt will likely show broader signals for the amine and pyrrole N-H protons due to proton exchange and quadrupolar effects.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the 7-azaindole ring will be characteristic of this heterocyclic system.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound. For the free base of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine (C₈H₉N₃), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 148.0875. The mass spectrum of the dihydrochloride salt may show the protonated molecule of the free base as the base peak, along with characteristic isotopic patterns for the chlorine atoms in adduct ions under certain conditions.
Proposed Synthesis and Characterization Workflow
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core.
Synthetic Pathway Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: The starting material, 7-azaindole, can be formylated at the C3 position using a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction is typically performed at low temperatures and then warmed to room temperature. Work-up involves quenching with an ice-water mixture and neutralization to precipitate the aldehyde product.[8]
-
Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (Free Base): The resulting aldehyde can be converted to the primary amine via reductive amination. A common method involves reacting the aldehyde with an ammonia source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.
-
Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable solvent, such as diethyl ether or methanol, and treated with a solution of hydrogen chloride in ether or isopropanol. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization Workflow
Caption: A comprehensive workflow for the structural confirmation and purity analysis of the synthesized compound.
Potential Biological Activity and Mechanism of Action
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] The nitrogen at position 7 and the pyrrole N-H act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and enabling strong interactions with the hinge region of the kinase active site. The substituent at the C3 position typically extends into the solvent-exposed region or a nearby hydrophobic pocket, influencing the compound's potency and selectivity.
Given this precedent, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is a promising candidate for development as a kinase inhibitor. The primary amine at the 3-position can be a key interaction point or a handle for further chemical modification to optimize binding affinity and pharmacokinetic properties.
Hypothesized Signaling Pathway Involvement
Many kinases that are targets of 7-azaindole-based drugs are key components of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways.[1][9]
Caption: Potential inhibition of the MAPK/ERK and PI3K/AKT signaling pathways by a 7-azaindole derivative.
Conclusion
This compound represents a valuable building block for the development of novel therapeutics, particularly kinase inhibitors. While specific experimental data for this molecule is limited, this guide provides a robust theoretical framework based on the well-established chemistry and pharmacology of the 7-azaindole scaffold. The predicted physicochemical properties, proposed synthetic and characterization workflows, and hypothesized mechanism of action offer a solid foundation for researchers to initiate further investigation into this promising compound. The insights provided herein are intended to accelerate the drug discovery process and facilitate the rational design of next-generation targeted therapies.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitro-7-azaindole(23709-47-9) 1H NMR spectrum [chemicalbook.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. 1H-Pyrrolo[2,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Senior Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry. Structurally, it is an isostere of indole, where a nitrogen atom replaces the C7 carbon, a seemingly minor change that imparts profound effects on its physicochemical properties, including hydrogen bonding capacity and solubility.[1][2] This scaffold is now recognized as a "privileged" structure, appearing in a multitude of biologically active molecules and several FDA-approved drugs.[1] Its versatility stems from its ability to serve as an excellent bioisostere for purines and to engage in specific, high-affinity interactions with a wide range of biological targets, most notably the ATP-binding site of protein kinases.[3][4]
This guide provides a comprehensive overview of the diverse biological activities of 7-azaindole derivatives, focusing on the underlying mechanisms of action, key therapeutic applications, structure-activity relationships, and validated experimental protocols for their evaluation.
The Core Mechanism: A Master Key to Kinase Inhibition
The most prominent and widely exploited biological activity of the 7-azaindole scaffold is the inhibition of protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif.[4]
The ATP-binding site of most kinases features a flexible "hinge" region that forms critical hydrogen bonds with the adenine base of ATP. The 7-azaindole scaffold masterfully mimics this interaction. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern creates a strong and specific anchor, positioning the rest of the inhibitor molecule to occupy other regions of the ATP pocket, thereby conferring both potency and selectivity.[4] The FDA-approved drug Vemurafenib, a potent inhibitor of B-RAF kinase for the treatment of melanoma, famously incorporates this scaffold to achieve its therapeutic effect.[4]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
Therapeutic Frontiers: Unlocking Diverse Biological Activities
Building upon the core kinase-binding motif, substitutions at various positions of the 7-azaindole ring have yielded derivatives with potent and selective activity across a spectrum of diseases.
Oncology
The fight against cancer represents the most significant application of 7-azaindole derivatives. Their ability to inhibit kinases crucial for tumor growth, proliferation, and survival has led to numerous drug candidates.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7] For instance, compound 4h from one study demonstrated potent pan-FGFR inhibitory activity and effectively suppressed breast cancer cell proliferation, migration, and invasion.[7][8]
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K pathway is one of the most frequently mutated pathways in human cancers. Novel 7-azaindole derivatives have been discovered as potent, subnanomolar inhibitors of PI3K, demonstrating strong anti-proliferative effects in various tumor cell lines.[9]
-
Other Key Cancer Targets: The versatility of the scaffold is further highlighted by its application in targeting other critical kinases, including:
-
Maternal Embryonic Leucine Zipper Kinase (MELK): Derivatives have shown potent MELK inhibition (IC50 = 32 nM for compound 16h ), leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
Cyclin-Dependent Kinase 8 (CDK8): A potent type II CDK8 inhibitor was discovered that targets the WNT/β-catenin signaling pathway in colorectal cancer.[11]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Highly selective ATM inhibitors have been developed, which act as chemosensitizers when combined with DNA-damaging agents like irinotecan.[12][13]
-
Caption: Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast) | Not specified | [6][7] |
| 4h | FGFR2 | 9 | - | - | [6][7] |
| 16h | MELK | 32 | A549 (Lung) | 0.109 | [10] |
| B13 | PI3Kγ | 0.5 | - | - | [9] |
| 22 | CDK8 | 48.6 | HCT116 (Colon) | Not specified | [11] |
| 25a | ATM | Potent (selective) | HCT116 (Colon) | Synergistic w/ Irinotecan | [12][13] |
Inflammation and Autoimmune Diseases
The regulatory roles of kinases and other enzymes in the immune system make them attractive targets for inflammatory diseases.
-
Janus Kinase (JAK) Inhibition: The JAK/STAT pathway is central to cytokine signaling that drives many autoimmune diseases. N-methyl-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK1 inhibitors, showing efficacy in cellular models of fibrosis.[14]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4 enzymes regulate intracellular levels of cAMP, a key second messenger in inflammatory cells. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, which significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[15]
Infectious Diseases
The 7-azaindole scaffold has also been explored for its potential in treating infectious diseases. Derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as potent inhibitors of the influenza polymerase B2 subunit.[1] Additionally, certain substituted 7-azaindoles have demonstrated fungicidal activity, for example, against Pyricularia oryzae, the fungus responsible for rice blast disease.[16]
Other Therapeutic Areas
The broad applicability of this scaffold is continually expanding. Studies have reported on 7-azaindole derivatives with potential effectiveness in Alzheimer's disease, as well as compounds exhibiting analgesic and hypotensive activities.[17][18][19]
Guiding Optimization: Structure-Activity Relationship (SAR) Insights
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have revealed several key principles for rational drug design:
-
Positions 1, 3, and 5: These are often the most critical sites for modification to enhance potency and selectivity.[5]
-
The N1 Position (Pyrrole): Alkylation or arylation at this position can modulate physicochemical properties and introduce new interactions with the target protein. However, the N1-H is often crucial for the canonical hinge-binding interaction, and its substitution can sometimes lead to a loss of activity.[15]
-
The C3 Position: This position typically points towards the solvent-exposed region of the kinase ATP pocket. Attaching larger, often hydrophobic or aromatic groups here is a common strategy to pick up additional interactions and improve potency and selectivity.[10]
-
The C5 Position: This position is frequently used to fine-tune properties like solubility and metabolic stability. Introducing groups that can form additional hydrogen bonds can also enhance activity.[7] For example, a trifluoromethyl group at C5 was shown to form a hydrogen bond that improved FGFR1 activity.[8]
Laboratory to Clinic: Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are representative methodologies for assessing the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive displacement assay to determine the inhibitory constant (IC50) of a compound against a target kinase.
Causality: This assay directly measures the ability of the test compound to displace a fluorescent tracer from the ATP-binding site of the kinase. A reduction in the FRET signal is directly proportional to the binding affinity of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 7-azaindole test compound in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO).
-
Kinase/Antibody Addition: Add 5 µL of the prepared kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the fluorescent tracer to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Causality: The SRB dye binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the total cell mass, providing a reliable measure of cell number and, therefore, cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Shake the plates for 5 minutes and read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: A generalized workflow for the evaluation of 7-azaindole derivatives.
Conclusion and Future Horizons
The 1H-pyrrolo[2,3-b]pyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its proven success as a kinase hinge-binding motif has established it as a go-to template for the development of targeted therapies, particularly in oncology. The ongoing exploration of this versatile core continues to uncover novel derivatives with potent activities against a growing list of targets, from inflammatory enzymes to viral polymerases.
Future research will likely focus on developing next-generation derivatives with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and novel mechanisms of action beyond competitive ATP inhibition. The synthesis of new libraries through advanced functionalization techniques will undoubtedly unlock new therapeutic possibilities, solidifying the enduring legacy of the 7-azaindole scaffold in the pursuit of innovative medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
CAS 1523618-08-7 properties and uses
An in-depth search for the chemical entity corresponding to CAS number 1523618-08-7 has yielded no publicly available scientific data, patents, or regulatory information. This suggests that the compound is not a well-documented or commercially available substance.
The lack of information could be attributed to several factors:
-
Novelty or Proprietary Nature: The compound may be a very recent discovery or a proprietary molecule under active research and development by a private entity, and thus, its details have not been disclosed in the public domain.
-
Incorrect CAS Number: There is a possibility of a typographical error in the provided CAS number.
-
Internal Code: The identifier might be an internal catalog number specific to a particular chemical supplier or research institution, rather than a universally recognized CAS (Chemical Abstracts Service) number.
Due to the absence of any foundational information, it is not possible to generate the requested in-depth technical guide on the properties, uses, and experimental protocols related to CAS 1523618-08-7.
If you have an alternative identifier for this molecule, such as a common name, IUPAC name, or a reference to a publication or patent, please provide it so that a new search can be initiated.
An In-depth Technical Guide on the Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom in the six-membered ring significantly modulates its electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] These unique characteristics have positioned 7-azaindole derivatives as critical components in the development of a wide array of therapeutic agents, most notably as potent kinase inhibitors in oncology.[2] The scaffold's ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has been a cornerstone of its success.[3]
This guide focuses on a specific derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a molecule of interest for researchers in drug discovery and development. As a dihydrochloride salt, its properties are tailored for improved aqueous solubility and handling, which are critical considerations in early-stage pharmaceutical development. This document provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for its application in a research and development setting.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of available data and predicted values provides a foundational understanding of its profile.
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₁Cl₂N₃ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 220.1 g/mol | Influences diffusion rates and is a key parameter in analytical quantification. |
| CAS Number | 1523618-08-7 | A unique identifier for the specific chemical substance. |
| Predicted pKa | ~8.5-9.5 (primary amine), ~4.5 (pyridine) | Governs the ionization state at different physiological pHs, impacting solubility, permeability, and target binding. The primary amine is expected to be the most basic center, while the pyridine nitrogen is less basic. |
| Predicted logP | ~1.5 (for the free base) | Indicates the lipophilicity of the neutral form, affecting membrane permeability and potential for non-specific binding. |
| Aqueous Solubility | Expected to be high | As a dihydrochloride salt of a basic compound, high aqueous solubility is anticipated, which is advantageous for formulation and in vitro assays. |
| Chemical Stability | Requires experimental evaluation | Understanding degradation pathways is crucial for determining shelf-life and identifying potential impurities. |
Note: Predicted values are estimations based on the chemical structure and data from similar compounds and should be confirmed experimentally.
Experimental Methodologies for Physicochemical Characterization
The following sections detail robust, field-proven protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
pKa Determination: Potentiometric Titration
The ionization constants (pKa) are critical as they dictate the charge state of a molecule in different pH environments. For a compound with multiple ionizable centers like 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, potentiometric titration is a reliable method for determining these values.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1-5 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at 25°C and use a micro-burette to add a standardized solution of 0.1 M HCl.
-
Acidic Titration: Titrate the solution with the standardized HCl, recording the pH after each incremental addition. Continue the titration until a clear inflection point is observed, corresponding to the protonation of the pyridine nitrogen.
-
Basic Titration: In a separate experiment, titrate the analyte solution with a standardized solution of 0.1 M NaOH to determine the pKa of the primary aminomethyl group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. Specialized software can be used for accurate calculation.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD) Determination: Shake-Flask Method
The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity, a key determinant of a drug's ability to cross biological membranes. The shake-flask method, while traditional, remains the gold standard for its accuracy.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for logP/logD determination.
Aqueous Solubility Assessment: Kinetic and Thermodynamic Methods
Aqueous solubility is a critical property that influences oral bioavailability and the feasibility of intravenous formulations. Both kinetic and thermodynamic solubility are important to assess.
Kinetic Solubility
This high-throughput method is useful for early-stage discovery to identify potential solubility liabilities.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into an aqueous buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility
This method determines the equilibrium solubility and is considered more definitive.
Protocol:
-
Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration/Centrifugation: Separate the undissolved solid by filtration or high-speed centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
Chemical Stability Profiling: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Protocol:
-
Stress Conditions: Subject solutions of the compound to a variety of stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Mass Balance: Ensure that the total amount of the parent compound and the degradation products is conserved to account for all species.
Caption: Workflow for forced degradation studies.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra of 7-azaindole derivatives are well-characterized, allowing for unambiguous assignment of protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically used to determine the purity of the compound and to monitor its stability. A gradient method using a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a valuable building block in drug discovery, stemming from the well-established therapeutic potential of the 7-azaindole scaffold. While specific experimental data for this particular salt is not widely published, this guide provides a robust framework for its physicochemical characterization. The detailed protocols for determining pKa, logP, solubility, and stability are based on industry-standard practices and are designed to yield reliable and reproducible data. A thorough understanding and experimental determination of these properties are critical first steps in the journey of developing a new chemical entity into a viable therapeutic candidate.
References
Role of 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry
An In-Depth Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its strategic advantage lies in its role as a bioisostere of the endogenous indole and purine systems, offering a unique combination of physicochemical properties that medicinal chemists can exploit to enhance drug-target interactions, modulate selectivity, and improve pharmacokinetic profiles.[1][2] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the scaffold's electronic landscape, creating a hydrogen bond acceptor that can forge new, potent interactions within a target's active site. This guide provides a comprehensive exploration of the 7-azaindole core, detailing its synthesis, its application in FDA-approved therapeutics, the underlying mechanisms of action, and the critical structure-activity relationships that drive its successful application in drug discovery.
The 7-Azaindole Scaffold: A Bioisosteric Masterstroke
The success of the 7-azaindole scaffold is rooted in the principles of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to produce a compound with broadly similar biological properties.
Physicochemical Properties vs. Indole:
The replacement of a CH group in the indole's six-membered ring with a nitrogen atom imparts several crucial changes:[2]
-
Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, a feature absent in the parent indole ring. This allows for the formation of additional, stabilizing interactions with amino acid residues in a protein's binding pocket, often leading to a significant increase in potency.[3]
-
Electronic Profile: The nitrogen atom is electron-withdrawing, which lowers the pKa of the pyrrole N-H proton and alters the aromatic system's electron density. This can influence π-π stacking interactions and the overall reactivity of the scaffold.
-
Solubility and Polarity: The introduction of the nitrogen atom generally increases the polarity and aqueous solubility of the molecule compared to its indole counterpart, which can be highly beneficial for improving a drug candidate's pharmacokinetic (ADME) properties.[2][4]
-
Metabolic Stability: The altered electronic nature of the ring system can change its susceptibility to metabolic enzymes like cytochrome P450s, potentially leading to improved metabolic stability and a more favorable half-life.
These distinct properties allow the 7-azaindole core to serve as a versatile tool for fine-tuning a molecule's interaction with its biological target and its behavior within the body.[1]
Synthetic Strategies for the 7-Azaindole Core
The construction of the 7-azaindole scaffold and its derivatives is a critical aspect of its application. Modern synthetic organic chemistry provides several robust pathways, with cross-coupling reactions being particularly prominent.
A common and effective strategy involves a sequence of chemoselective cross-coupling reactions. For instance, a di-halogenated pyrrolopyridine intermediate can be selectively functionalized. The choice of catalyst and reaction conditions is paramount to achieving selectivity, as the oxidative addition of palladium can occur preferentially at one halogenated position over another.[5]
Caption: General workflow for synthesizing 2,4-disubstituted 7-azaindoles.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol describes the first key step in the workflow above, based on methodologies for creating 2-aryl-7-azaindole derivatives.[5]
Objective: To selectively couple an aryl group at the C-2 position of a 2-iodo-4-chloro-pyrrolopyridine intermediate.
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Na₂CO₃, 2M aqueous solution) (3.0 eq)
-
Solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent (1,4-Dioxane) followed by the degassed aqueous base solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-9 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloro-pyrrolopyridine intermediate.
Causality: The choice of a milder base and a specific palladium catalyst (like Pd(PPh₃)₄) is crucial for achieving chemoselectivity. The C-I bond is more susceptible to oxidative addition by the palladium catalyst than the more stable C-Cl bond, allowing the Suzuki coupling to proceed at the C-2 position while leaving the C-4 position available for a subsequent reaction like a Buchwald-Hartwig amination.[5]
Medicinal Chemistry Applications and Key Therapeutic Targets
The 7-azaindole scaffold is a cornerstone of numerous drugs targeting a wide array of diseases, most notably in oncology and inflammatory disorders.
Kinase Inhibition
Kinases are one of the most successfully targeted protein families in drug discovery, and the 7-azaindole scaffold has proven exceptionally effective as a "hinge-binder," mimicking the purine core of ATP.
Vemurafenib (Zelboraf®): BRAF V600E Inhibitor
-
Indication: Metastatic Melanoma.[6]
-
Mechanism of Action: Vemurafenib selectively targets the mutated BRAF V600E kinase, which is constitutively active in about 50-60% of melanomas.[6][7] By inhibiting this mutated kinase, Vemurafenib blocks downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in cancer cell proliferation and induction of apoptosis.[8][9] The 7-azaindole core is critical for its binding to the ATP pocket of the BRAF kinase.
Caption: Vemurafenib inhibits the mutated BRAF kinase in the MAPK pathway.
Tofacitinib (Xeljanz®): Janus Kinase (JAK) Inhibitor
-
Indication: Rheumatoid Arthritis, Psoriatic Arthritis.[10]
-
Mechanism of Action: Tofacitinib is an oral inhibitor of the Janus kinase family of enzymes.[11] It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[12][13] This pathway is crucial for transducing signals from various cytokines involved in inflammation and immune response.[12] By blocking this pathway, Tofacitinib reduces the production of inflammatory mediators and modulates the immune response.[11][14]
Caption: Tofacitinib blocks the JAK-STAT signaling cascade.
Other Kinase Targets: The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a range of other kinases, including:
-
Cyclin-Dependent Kinase 8 (CDK8)[17]
-
Traf2 and Nck-interacting kinase (TNIK)[18]
-
Polo-like kinase 4 (PLK4)[19]
Antimetabolites
Pemetrexed (Alimta®): Multi-Targeted Antifolate
-
Indication: Non-small cell lung cancer, Mesothelioma.[20]
-
Mechanism of Action: Pemetrexed is a multi-targeted antifolate agent.[21][22] It works by inhibiting at least three key enzymes essential for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[20] These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[21][22] By disrupting these metabolic pathways, Pemetrexed effectively halts the replication of rapidly dividing cancer cells.[23]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 7-azaindole scaffold is key to optimizing potency and selectivity. SAR studies have revealed several key principles.[24]
-
Substitution Positions: Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for modification to influence biological activity.[24][25]
-
Hinge-Binding: The N7 nitrogen and the pyrrole N-H group are often crucial for forming hydrogen bonds with the hinge region of kinase ATP-binding pockets, anchoring the inhibitor.
-
Selectivity Pockets: Substituents at other positions (e.g., C3, C5) can be tailored to extend into selectivity pockets within the target protein, allowing for discrimination between closely related kinases.
SAR Data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors
The following table, adapted from SAR studies on phosphodiesterase 4B (PDE4B) inhibitors, demonstrates how systematic changes to substituents impact inhibitory activity.[26]
| Compound | R (Aryl Group) | R₁R₂ (Amide Group) | PDE4B IC₅₀ (μM) |
| 11a | 3,4-dichlorophenyl | cyclopropyl | 0.23 |
| 11b | 3,4-dichlorophenyl | isopropyl | 0.44 |
| 11c | 3,4-dichlorophenyl | azetidine | 0.21 |
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidine | 0.14 |
| 14a | 3-chloro-4-methylphenyl | cyclopropyl | 0.11 |
| 14b | 3-chloro-4-methylphenyl | isopropyl | 0.25 |
| 14c | 3-chloro-4-methylphenyl | azetidine | 2.1 |
Analysis: From this data, a clear SAR emerges. The introduction of a 3,3-difluoroazetidine group at the amide position (compound 11h ) improves potency over the non-fluorinated analog (11c ).[26] Furthermore, a 3-chloro-4-methylphenyl group at the aryl position combined with a small cyclopropyl amide (14a ) yields the most potent compound in this selection. This demonstrates the fine-tuning possible through systematic modification of the scaffold's substituents.
Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting kinases and metabolic enzymes ensures its continued use in oncology and inflammation. Future research is likely to expand into new therapeutic areas, including neurodegenerative diseases and infectious agents.[27][28] The development of novel synthetic methodologies will further broaden the accessible chemical space, allowing for the creation of even more sophisticated and highly selective therapeutic agents built upon this remarkable and enduring scaffold.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 8. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 13. Tofacitinib - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 20. Pemetrexed - Wikipedia [en.wikipedia.org]
- 21. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. drugs.com [drugs.com]
- 24. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride as a PROTAC Linker
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC acts as a bridge, facilitating the transfer of ubiquitin from the E3 ligase to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to engage in another catalytic cycle.[4]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[5][6] The most commonly employed linkers are flexible polyethylene glycol (PEG) or alkyl chains.[7] However, there is a growing body of evidence suggesting that more rigid linkers, incorporating heterocyclic scaffolds, can enhance PROTAC potency and improve pharmacokinetic profiles by pre-organizing the molecule into a conformation favorable for ternary complex formation.[6][8][9]
This application note explores the use of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride , a derivative of the 7-azaindole scaffold, as a novel, rigid linker for PROTAC synthesis. We will provide a detailed, hypothetical protocol for its incorporation into a PROTAC, followed by comprehensive methods for the characterization and biological evaluation of the resulting molecule.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Rigid and Versatile Linker Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[10] Its rigid, planar structure can impart conformational constraint to the PROTAC linker, potentially reducing the entropic penalty associated with ternary complex formation and leading to enhanced stability and potency.[6] The starting material, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, provides a primary amine as an initial attachment point. To function as a linker, a second reactive handle must be introduced on the 7-azaindole core. N-alkylation at the N1 position of the pyrrole ring is a well-established method for the functionalization of this scaffold, allowing for the introduction of a variety of chemical moieties.[8]
Proposed Advantages of a 1H-pyrrolo[2,3-b]pyridine-based Linker:
-
Improved Potency: The rigid structure can lead to more stable and productive ternary complexes.[6]
-
Enhanced Selectivity: The defined spatial orientation enforced by the rigid linker may favor binding to the desired POI and E3 ligase, reducing off-target effects.
-
Favorable Physicochemical Properties: The heterocyclic nature of the linker can influence solubility and other drug-like properties.
-
Synthetic Tractability: The 7-azaindole core can be selectively functionalized at multiple positions, allowing for the creation of a diverse library of linkers with varying vectors and lengths.[8][11]
Hypothetical Synthesis of a PROTAC using a 1H-pyrrolo[2,3-b]pyridine-based Linker
This section outlines a hypothetical, multi-step synthesis of a PROTAC utilizing 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine as the linker core. The strategy involves:
-
Protection of the primary amine of the starting material.
-
N-alkylation of the 7-azaindole ring to introduce a carboxylic acid handle.
-
Sequential deprotection and amide coupling reactions to attach the E3 ligase and POI ligands.
Diagram of the PROTAC Synthesis Workflow
Caption: A multi-step workflow for synthesizing a PROTAC using a 7-azaindole-based linker.
Protocol 1: Synthesis of the Bifunctional 7-Azaindole Linker
Step 1.1: Protection of the Primary Amine This step protects the primary amine of the starting material to prevent it from reacting during the subsequent N-alkylation step. An orthogonal protecting group strategy is essential for selective deprotection later in the synthesis.[1]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in DCM.
-
Add TEA and stir until the solution becomes clear.
-
Add (Boc)₂O and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 1.2: N1-Alkylation of the 7-Azaindole Ring This step introduces the second reactive handle, a carboxylic acid (protected as an ester), onto the N1 position of the pyrrole ring.
-
Reagents and Materials:
-
Boc-protected intermediate from Step 1.1 (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DMF under a nitrogen atmosphere and cool to 0 °C.
-
Carefully add NaH portion-wise and stir for 30 minutes at 0 °C.
-
Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature.
-
Stir overnight and monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Step 1.3: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which will be used for the first amide coupling.
-
Reagents and Materials:
-
N1-alkylated intermediate from Step 1.2 (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the aqueous residue to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the bifunctional linker with a carboxylic acid and a Boc-protected amine. This product is often used in the next step without further purification.
-
Protocol 2: Sequential PROTAC Assembly
Step 2.1: First Amide Coupling to E3 Ligase Ligand This step couples the newly synthesized bifunctional linker to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment).[12][13]
-
Reagents and Materials:
-
Bifunctional linker from Step 1.3 (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the bifunctional linker in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Step 2.2: Boc Deprotection The Boc protecting group is removed to reveal the primary amine for the second coupling reaction.
-
Reagents and Materials:
-
Intermediate from Step 2.1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (e.g., 1:1 mixture with TFA)
-
-
Procedure:
-
Dissolve the intermediate in DCM and cool to 0 °C.
-
Add TFA and stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 2.3: Second Amide Coupling to POI Ligand The final step involves coupling the deprotected intermediate with a carboxylic acid-functionalized POI ligand.
-
Reagents and Materials:
-
Amine-TFA salt from Step 2.2 (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction)
-
Anhydrous DMF
-
-
Procedure:
Characterization and Evaluation of the Final PROTAC
Protocol 3: Physicochemical Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and assess the purity of the synthesized PROTAC.
-
Method: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or DMSO). Analyze using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the eluent using both UV detection and a mass spectrometer (e.g., ESI-QTOF).
-
Expected Outcome: A major peak in the chromatogram corresponding to the calculated mass-to-charge ratio ([M+H]⁺) of the final PROTAC, with purity typically >95%.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the final PROTAC.
-
Method: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The spectra should show all expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations, confirming the successful synthesis of the target molecule.[10]
-
Protocol 4: In-Vitro Biological Evaluation - Protein Degradation Assay
This protocol details the use of Western Blotting to quantify the degradation of a target protein in a cellular context and to determine the PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[14]
Diagram of the Western Blot Workflow for PROTAC Evaluation
Caption: Workflow for determining the DC₅₀ and Dₘₐₓ of a PROTAC using Western Blotting.
Step 4.1: Cell Culture and Treatment
-
Cell Seeding: Seed a relevant human cell line (e.g., one that endogenously expresses the POI and the recruited E3 ligase) in 6-well plates at a density that will result in 70-80% confluency on the day of lysis.
-
PROTAC Preparation: Prepare a 10 mM stock solution of the purified PROTAC in DMSO. Create serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., a 7-point dose-response curve from 1 nM to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
Step 4.2: Cell Lysis and Protein Quantification
-
Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA Lysis and Extraction Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Step 4.3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each normalized sample and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[4]
Step 4.4: Data Analysis and Determination of DC₅₀ and Dₘₐₓ
-
Densitometry: Quantify the band intensity for the POI and the loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each lane, normalize the POI band intensity to its corresponding loading control band intensity.
-
Calculate Percent Degradation: Express the normalized POI levels in each PROTAC-treated sample as a percentage of the vehicle control (set to 100% or 0% degradation).
-
% Remaining Protein = (Normalized POI_treated / Normalized POI_vehicle) * 100
-
% Degradation = 100 - % Remaining Protein
-
-
Determine DC₅₀ and Dₘₐₓ: Plot the percent degradation against the log of the PROTAC concentration. Use a non-linear regression analysis (e.g., [inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum observed degradation).[4][11]
Data Presentation: Summary of Quantitative Data
The results of the Western Blot analysis can be summarized in a table for clear comparison.
| Parameter | Value | Description |
| Cell Line | e.g., HEK293T | Human cell line endogenously expressing POI and CRBN. |
| Target Protein (POI) | e.g., Kinase X | The protein targeted for degradation. |
| E3 Ligase Recruited | CRBN | Cereblon E3 ubiquitin ligase. |
| Treatment Time | 24 hours | Optimal duration for observing degradation. |
| DC₅₀ | Calculated Value (nM) | Concentration for 50% protein degradation. |
| Dₘₐₓ | Calculated Value (%) | Maximum observed protein degradation. |
| Assay Method | Western Blot | Semi-quantitative immunoblotting. |
Conclusion
The linker is a pivotal component in PROTAC design, significantly impacting the efficacy and drug-like properties of the final molecule. The use of rigid, heterocyclic scaffolds such as 1H-pyrrolo[2,3-b]pyridine represents a promising strategy to improve upon the conventional flexible linkers. By providing conformational constraint, these linkers can facilitate the formation of more stable and productive ternary complexes, potentially leading to more potent and selective protein degraders. This application note provides a comprehensive, albeit hypothetical, framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating the 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine scaffold. The detailed protocols serve as a guide for researchers aiming to explore this and other novel linker structures in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Highly functionalized 7-azaindoles as selective PPAR gamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cellular Characterization of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Motif
The compound 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its remarkable utility in developing potent and selective kinase inhibitors.[1][2] The defining feature of the 7-azaindole core is its ability to act as an excellent hinge-binding motif. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, allowing it to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[1] This fundamental binding mechanism has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to target a wide range of kinases, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), Fibroblast growth factor receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5][6] Given this precedent, it is highly probable that this compound functions as a kinase inhibitor.
These application notes provide a comprehensive framework for characterizing the cellular activity of this compound. The protocols are designed to guide researchers from initial phenotypic screening to specific target engagement, establishing a logical workflow for elucidating its mechanism of action. We will detail three key experimental stages:
-
Cell Viability and Proliferation Assays: To determine the compound's effect on cell survival and establish a working concentration range.
-
Target Validation via Phospho-Protein Western Blotting: To investigate the compound's impact on specific kinase signaling pathways by measuring the phosphorylation status of downstream substrates.
-
Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA): To provide direct evidence of the compound binding to its intracellular protein target.
Part 1: Initial Assessment of Cellular Effects - Viability and Proliferation
The first step in characterizing any new compound is to understand its impact on cell viability and proliferation. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), which informs the concentrations used in subsequent, more targeted assays.
Causality Behind Experimental Choices
Colorimetric assays like the MTT or MTS assay are chosen for their robustness, high-throughput capability, and reliance on a general indicator of cell health: metabolic activity.[7] A reduction in the conversion of the tetrazolium salt to formazan is indicative of either cytotoxicity or cytostatic effects, providing a broad but essential starting point for analysis. Bioluminescent assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), offer a highly sensitive alternative for assessing cell viability.[7]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining compound IC50 using a cell viability assay.
Protocol 1: MTS Cell Proliferation Assay
This protocol provides a method for assessing cell viability by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product.
Materials:
-
Cells of interest (e.g., a cancer cell line with a suspected activated kinase pathway)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on compound solubility)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Include wells for "no cell" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in complete medium. A typical starting concentration might be 100 µM, serially diluted 1:3 for a 10-point curve. Include a vehicle-only control.
-
Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time should be optimized to ensure the absorbance values of the untreated control wells are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% viability).
-
Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Target Validation and Pathway Analysis - Phospho-Protein Western Blotting
Once an effective concentration range is established, the next logical step is to investigate the compound's effect on the phosphorylation state of key proteins within suspected signaling pathways. Since 7-azaindole derivatives are known kinase inhibitors, a decrease in the phosphorylation of a kinase's substrate is a strong indicator of on-target activity.[7]
Causality Behind Experimental Choices
Western blotting is the gold-standard technique for analyzing changes in the expression and post-translational modification of specific proteins.[8] Using phospho-specific antibodies allows for the direct measurement of a kinase's activity in a cellular context. It is crucial to also probe for the total protein level of the target to ensure that any observed decrease in phosphorylation is not simply due to overall protein degradation.
Key Considerations for Phospho-Blotting:
-
Phosphatase Inhibitors: It is absolutely essential to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins, which can be rapidly lost upon cell lysis.[9]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking the membrane instead of non-fat milk. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background.[9]
-
Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[10]
Experimental Workflow: Phospho-Protein Western Blot
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Protocol 2: Western Blot for Downstream Target Phosphorylation
This protocol details the steps to assess the phosphorylation of a hypothetical downstream target (e.g., p-AKT, p-ERK, p-STAT) following treatment with the compound.
Materials:
-
Treated cell lysates (prepared as described below)
-
RIPA or similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Transfer buffer (containing methanol for PVDF)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% (w/v) BSA in TBST
-
Primary antibodies (phospho-specific and total protein for the target of interest, plus a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or film)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with various concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for a predetermined time (e.g., 2-24 hours).
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X SDS-PAGE sample buffer to a final concentration of 1X and heat at 95°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining if desired.[8]
-
Blocking: Wash the membrane briefly with TBST, then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane with the primary antibody overnight at 4°C with agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading and that changes in phosphorylation are not due to changes in total protein levels, the blot can be stripped and re-probed with antibodies against the total protein and a loading control (e.g., GAPDH).
Part 3: Direct Evidence of Target Engagement - Cellular Thermal Shift Assay (CETSA)
While a change in downstream phosphorylation strongly implies target inhibition, it is not direct proof of the compound binding to the intended kinase. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in an intact cellular environment.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the drug) will be more resistant to heat-induced denaturation and aggregation than the unbound protein.[14][15]
Causality Behind Experimental Choices
CETSA provides the highest level of evidence for target engagement within the cell. By heating intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature (Tm) of the target protein. This shift is a direct consequence of the physical interaction between the compound and the protein, making CETSA a definitive assay for confirming a drug's direct target.[13][16] The soluble fraction of the target protein at each temperature is typically quantified by Western blotting.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)dot
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole and its exceptional ability to act as a hinge-binding motif in a multitude of protein kinases. This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of a key derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride. This compound serves as a valuable building block for the development of potent and selective kinase inhibitors for therapeutic applications. We present a detailed, three-step synthetic protocol, analytical characterization methods, and robust protocols for assessing its inhibitory activity against relevant kinase targets.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[2] The 7-azaindole core has emerged as a cornerstone in the design of these inhibitors due to its unique electronic properties and its capacity to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[1][2] The pyridine nitrogen of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine portion of ATP.
Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a wide range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4] The substitution pattern on the 7-azaindole ring is crucial for modulating potency and selectivity. The 3-position of the ring is a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site, allowing for the fine-tuning of pharmacological properties.[5]
This guide details the synthesis of this compound, a versatile intermediate for creating libraries of 3-substituted 7-azaindole-based kinase inhibitors.
Synthesis of this compound
The synthesis is a three-step process commencing with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The process involves formylation at the C3 position, followed by reductive amination to install the aminomethyl group, and concludes with the formation of the dihydrochloride salt for enhanced stability and solubility.
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]
- 5. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride: An Application Note
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[1] This core is present in several FDA-approved drugs and numerous clinical candidates, highlighting its therapeutic importance.[1][2] Specifically, derivatives functionalized at the C3 position, such as 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, are crucial building blocks for a variety of pharmacologically active agents, including inhibitors of kinases and other enzymes. This document provides a detailed guide for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, outlining two common and effective synthetic routes from commercially available 7-azaindole. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and self-validating methodologies.
Strategic Overview of Synthetic Pathways
The synthesis of the target compound, this compound, hinges on the introduction of an aminomethyl group at the C3 position of the 7-azaindole core. The most direct and widely employed strategy involves a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine:
-
C3-Formylation: Installation of a formyl (-CHO) group at the C3 position of the 7-azaindole ring to produce the key intermediate, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with electron-rich heterocycles.[3][4]
-
Reductive Amination: Conversion of the aldehyde to the primary amine. This is typically achieved in a one-pot reaction where the aldehyde first condenses with an ammonia source to form an imine, which is then reduced in situ to the desired aminomethyl group.[5][6]
-
Salt Formation: Conversion of the resulting primary amine to its more stable and crystalline dihydrochloride salt.[7][8]
An alternative, though less common, route involves the reduction of a C3-nitrile derivative. This application note will focus on the more prevalent formylation/reductive amination pathway.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The introduction of the aldehyde functionality at the C3 position of 7-azaindole is a critical step. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose.
Mechanism Insight: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon aqueous workup and hydrolysis, yields the desired aldehyde.[3] The C3 position of 7-azaindole is the most nucleophilic, directing the formylation to this site.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Pyrrolo[2,3-b]pyridine | 118.14 | 10.0 | 1.18 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.0 | 1.02 mL |
| Sodium Acetate (NaOAc) | 82.03 | - | - |
| Water (H₂O) | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.18 g, 10.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.02 mL, 11.0 mmol) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate (e.g., 5.6 g in 20 mL of water).[9] This hydrolysis step is exothermic.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a solid.
Expected Yield: 75-85%.
Part 2: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
The conversion of the aldehyde to a primary amine is efficiently achieved through one-pot reductive amination. This method avoids the isolation of the intermediate imine.
Mechanism Insight: Reductive Amination
This transformation involves two key steps occurring in a single pot:
-
Imine Formation: The aldehyde reacts with a source of ammonia (e.g., ammonium formate or aqueous ammonia) to form an intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present to reduce the imine as it is formed, driving the equilibrium towards the amine product.[5]
Caption: One-pot reductive amination process.
Experimental Protocol: Reductive Amination
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | 146.15 | 5.0 | 0.73 g |
| Ammonium Acetate (NH₄OAc) | 77.08 | 50.0 | 3.85 g |
| Methanol (MeOH) | 32.04 | - | 25 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 7.5 | 1.59 g |
| Dichloromethane (DCM) | 84.93 | - | 25 mL |
| Saturated aq. NaHCO₃ | - | - | - |
| Water (H₂O) | 18.02 | - | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (0.73 g, 5.0 mmol) in a mixture of methanol (25 mL) and dichloromethane (25 mL), add ammonium acetate (3.85 g, 50.0 mmol).[5]
-
Stir the suspension at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes. The reaction is typically exothermic, and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine as an oil or a solid. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Expected Yield: 60-75%.
Part 3: Preparation of this compound
For ease of handling, purification, and to improve stability, the free amine is converted to its dihydrochloride salt.[8]
Experimental Protocol: Dihydrochloride Salt Formation
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine (crude) | 147.18 | ~3.0 | ~0.44 g |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | - | - | 10 mL |
| HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) | - | >6.0 | >1.5 mL |
| Diethyl Ether (Et₂O) | 74.12 | - | - |
Procedure:
-
Dissolve the crude 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine (~3.0 mmol) in a minimal amount of a suitable solvent such as methanol or ethyl acetate (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with stirring.[10] A precipitate should form immediately. Add at least 2 equivalents of HCl.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a stable, crystalline solid.
Expected Yield: >90% for the salt formation step.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The key transformations, a Vilsmeier-Haack formylation followed by a one-pot reductive amination, are robust and high-yielding reactions that are staples in heterocyclic chemistry. By understanding the underlying mechanisms and carefully controlling the reaction conditions as described, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride in Modern Drug Discovery
Introduction: The Privileged 7-Azaindole Core and the Strategic Importance of the 3-Aminomethyl Substituent
In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure. Its remarkable versatility and ability to interact with a wide array of biological targets have solidified its importance in the development of novel therapeutics.[1] This bicyclic heterocycle is a key component in numerous biologically active molecules, demonstrating efficacy in oncology, inflammatory disorders, and neurodegenerative diseases.[1][2] The power of the 7-azaindole core lies in its unique electronic properties and its capacity to form crucial hydrogen bonds with protein targets, often mimicking the interactions of endogenous ligands.
This guide focuses on a specific, yet highly valuable derivative of this scaffold: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride . The strategic placement of a methanamine group at the C3 position of the pyrrolo[2,3-b]pyridine ring system is of particular significance. This primary amine provides a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse compound libraries. More importantly, the 3-aminomethyl moiety can serve as a key pharmacophoric element, potentially engaging in critical interactions within the binding sites of target proteins, such as the hinge region of protein kinases. The dihydrochloride salt form enhances the compound's solubility and stability, making it an ideal starting material for a multitude of drug discovery applications.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its role as a pivotal building block in the synthesis of potent kinase inhibitors, provide detailed protocols for its utilization and evaluation, and explore the key signaling pathways where its derivatives have shown promise.
The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition: A Structural Perspective
The 1H-pyrrolo[2,3-b]pyridine scaffold is a frequent feature in the design of potent and selective kinase inhibitors. Its ability to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, is a key determinant of its inhibitory activity. This interaction mimics the binding of the adenine moiety of ATP, competitively inhibiting the kinase's catalytic function.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as inhibitors for a range of kinases, including:
-
Glycogen Synthase Kinase-3β (GSK-3β) [1]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase [7]
-
Maternal Embryonic Leucine Zipper Kinase (MELK) [8]
The following diagram illustrates the general binding mode of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor within a kinase ATP-binding pocket.
Caption: Generalized binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor.
Synthetic Utility of this compound
The primary amine functionality of this compound makes it an exceptionally useful synthon for constructing libraries of potential kinase inhibitors. It can readily undergo a variety of chemical transformations, including but not limited to:
-
Amide bond formation: Acylation with carboxylic acids or acid chlorides to introduce diverse substituents.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
These reactions allow for the systematic exploration of the chemical space around the 3-position of the 1H-pyrrolo[2,3-b]pyridine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a general method for the synthesis of N-substituted-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for amide coupling synthesis.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. A common and effective method for this is an in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds, a positive control (a known inhibitor), and a negative control (DMSO) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its substrate, and any necessary cofactors in the appropriate assay buffer.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to the wells of the assay plate.
-
ATP Addition: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
| Parameter | Typical Value/Range | Notes |
| Final Compound Concentration | 1 nM - 100 µM | A wide range is used to determine the full dose-response curve. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
| ATP Concentration | Kₘ value for the kinase | Using the Kₘ of ATP allows for the accurate determination of competitive inhibition. |
| Incubation Time | 30 - 120 minutes | Should be optimized for each kinase to ensure the reaction is in the linear range. |
| Incubation Temperature | Room Temperature or 30°C | Depends on the optimal temperature for the specific kinase. |
Targeting Key Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise in modulating key signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing effective therapeutic strategies.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and differentiation.[6] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and cancer.[9] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[4][5][10]
Caption: Inhibition of the JAK-STAT pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[11] Aberrant activation of this pathway is a known driver of various cancers.[2][3][11] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[2][3]
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the discovery of novel therapeutics. Its inherent drug-like properties, coupled with the strategic placement of a reactive aminomethyl group, provide an excellent foundation for the development of potent and selective inhibitors of a wide range of protein kinases. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold. As our understanding of the molecular drivers of disease continues to evolve, the application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for Coupling Reactions with 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry. Its structure, which can be viewed as a bioisostere of indole, often imparts favorable pharmacological properties such as enhanced aqueous solubility and improved bioavailability in drug candidates.[1] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, altering the molecule's electronic properties and metabolic profile compared to its indole counterpart. This has led to the successful development of numerous clinically approved drugs targeting a range of diseases.[1]
This guide focuses on a key derivative, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride (also known as 3-(aminomethyl)-7-azaindole dihydrochloride). This molecule serves as a versatile building block, presenting a primary amine tethered to the C3 position of the 7-azaindole core. This functional handle is primed for a variety of robust and high-yield coupling reactions, making it an invaluable tool for researchers in drug discovery to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies.
We will provide detailed protocols for two of the most powerful and widely used transformations for this amine: amide bond formation using HATU-mediated coupling and carbon-nitrogen bond formation via reductive amination.
Core Concepts and Pre-Reaction Considerations
Handling the Dihydrochloride Salt
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is supplied as a dihydrochloride salt (C₈H₁₁Cl₂N₃) to enhance its stability and shelf-life.[2] The protonated amine is unreactive as a nucleophile. Therefore, for any coupling reaction to proceed, the free primary amine must be liberated in situ. This is accomplished by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. A sufficient excess of the base is required to neutralize both hydrochloride equivalents and to facilitate the desired reaction.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation : Handle the solid reagent and all solvents in a well-ventilated chemical fume hood.[5]
-
Hygroscopicity : Amine salts can be hygroscopic.[6] Store the reagent in a tightly sealed container in a cool, dry place to prevent moisture absorption.
-
Incompatibilities : Avoid strong oxidizing agents and strong acids.[7]
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
Application Protocol I: Amide Bond Formation via HATU Coupling
Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and peptidomimetics. Forging a stable amide linkage between a carboxylic acid and 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is a direct strategy to explore the SAR of the 7-azaindole scaffold.
The Power of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent. Its widespread use is due to rapid reaction kinetics, high yields, and a low propensity for racemization of chiral centers adjacent to the carboxylic acid.[8] The key to HATU's effectiveness is the formation of a highly reactive OAt-active ester, which is readily attacked by the primary amine.[8][9] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction and suppresses side reactions.[8]
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through a two-step mechanism:
-
Activation : In the presence of a base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted into a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8][9]
-
Coupling : The liberated primary amine of the 7-azaindole building block attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to the stable amide bond and releases HOAt.[8]
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol
This protocol describes the coupling of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1N HCl, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Stoichiometry Table:
| Reagent | Equivalents | Molar Mass ( g/mol ) |
| Carboxylic Acid | 1.0 | Variable |
| This compound | 1.1 - 1.2 | 220.10 |
| HATU | 1.1 - 1.2 | 380.23 |
| DIPEA | 3.0 - 4.0 | 129.24 |
Step-by-Step Procedure:
-
Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution : Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Pre-activation : Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.[10]
-
Amine Addition : In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction : Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup - Quenching : Once complete, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Workup - Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[8]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Experimental workflow for HATU amide coupling.
Application Protocol II: C-N Bond Formation via Reductive Amination
Reductive amination is a highly reliable and versatile method for synthesizing secondary and tertiary amines.[11] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
The Selectivity of Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. It is a mild and selective hydride source, stable in anhydrous acidic conditions.[12] Crucially, it reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, which prevents the formation of alcohol side products and allows for a convenient one-pot procedure.[12][13]
Mechanism of Reductive Amination
-
Iminium Formation : The primary amine attacks the carbonyl carbon of the aldehyde or ketone. After dehydration (often catalyzed by a weak acid like acetic acid), an imine is formed. In the acidic environment, the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction : The NaBH(OAc)₃ delivers a hydride ion to the iminium carbon, reducing the C=N double bond to a C-N single bond, yielding the final secondary amine product.
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes the reductive amination of a generic aldehyde/ketone with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[13]
-
(Optional) Acetic Acid (AcOH) as a catalyst, especially for ketones[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Stoichiometry Table:
| Reagent | Equivalents | Molar Mass ( g/mol ) |
| Aldehyde or Ketone | 1.0 | Variable |
| This compound | 1.2 | 220.10 |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 | 211.94 |
| Triethylamine (TEA) | 2.5 - 3.0 | 101.19 |
| Acetic Acid (optional catalyst) | 0.1 - 1.0 | 60.05 |
Step-by-Step Procedure:
-
Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous DCM or DCE.
-
Base Addition : Add TEA (2.5 eq) to the suspension and stir for 5-10 minutes to liberate the free amine. If using a ketone, acetic acid (1.0 eq) can be added at this stage to catalyze imine formation.[12][14]
-
Reducing Agent : Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. The reaction may gently effervesce.
-
Reaction : Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Workup - Quenching : Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Workup - Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Workup - Washing : Combine the organic layers and wash with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude product by column chromatography on silica gel to obtain the desired secondary amine.
Caption: Experimental workflow for reductive amination.
Conclusion
This compound is a powerful and versatile building block for drug discovery and chemical biology. The primary amine handle allows for straightforward and efficient elaboration using robust synthetic methodologies. The detailed protocols for HATU-mediated amide coupling and reductive amination provided herein serve as a reliable foundation for researchers to synthesize diverse libraries of 7-azaindole derivatives, accelerating the journey towards new therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Experimental Use of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
This guide provides an in-depth exploration of the experimental applications of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a versatile chemical scaffold with significant potential in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core utility of this compound, offers detailed protocols for its application, and contextualizes its use within relevant biological pathways.
Foundational Overview: A Privileged Scaffold in Kinase Inhibition and Protein Degradation
This compound, also known as 7-azaindole-3-methanamine dihydrochloride, belongs to a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged scaffold," meaning it can serve as a potent ligand for a diverse range of biological targets.
Derivatives of this core structure have been extensively investigated as inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways often implicated in diseases like cancer and inflammatory disorders. Notably, research has demonstrated the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is a key driver in numerous cancers.[1][2][3]
-
Janus Kinase 3 (JAK3) : A crucial mediator of immune responses, making it a target for autoimmune diseases.[4]
-
NADPH Oxidase 2 (NOX2) : Implicated in oxidative stress-related pathologies, including neurodegenerative diseases.[5]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase : A central player in the DNA damage response, offering therapeutic avenues in oncology.[6][7]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) : Involved in cell proliferation and electrolyte balance.[8]
More recently, this compound has been identified as a valuable building block for the synthesis of Protein Degrader Building Blocks .[9] This positions the compound at the forefront of targeted protein degradation, a revolutionary therapeutic modality.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 220.1 g/mol |
| CAS Number | 1523618-08-7 |
| Appearance | Typically a solid |
| Purity | ≥97% |
| Storage | Room temperature |
Core Application: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
The primary amine functionality of this compound makes it an ideal starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The 1H-pyrrolo[2,3-b]pyridine moiety can be functionalized to serve as a potent warhead for various target proteins, particularly kinases, given its established role in kinase inhibition.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound.
Caption: Generalized workflow for PROTAC synthesis.
Protocol: General Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based PROTAC
This protocol outlines a general procedure for the synthesis of a PROTAC. The specific reagents and reaction conditions will need to be optimized based on the desired linker and E3 ligase ligand.
Materials:
-
This compound
-
Desired linker with a reactive group (e.g., carboxylic acid, NHS ester)
-
E3 ligase ligand with a compatible reactive group (e.g., amine, alcohol)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials
-
Stir plate and stir bars
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Free-basing of the Amine
-
Dissolve this compound in a suitable solvent (e.g., DCM or DMF).
-
Add a base (e.g., DIPEA or triethylamine) to neutralize the hydrochloride salts and generate the free amine. The reaction can be monitored by TLC.
-
-
Step 2: Coupling with the Linker
-
In a separate reaction vial, dissolve the linker in anhydrous DMF.
-
If the linker has a carboxylic acid group, activate it with coupling reagents (e.g., HATU, HOBt, EDC) and a base (e.g., DIPEA).
-
Add the free-based 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine solution to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Step 3: Coupling with the E3 Ligase Ligand
-
Once the first coupling reaction is complete, the resulting product can be reacted with the E3 ligase ligand.
-
The choice of coupling chemistry will depend on the functional groups present on the linker and the E3 ligase ligand. Common methods include amide bond formation, ether synthesis, or click chemistry.
-
-
Step 4: Purification and Characterization
-
Upon completion of the reaction, purify the crude product using reverse-phase HPLC.
-
Characterize the final PROTAC molecule by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Signaling Pathways and Mechanisms of Action
The therapeutic potential of compounds derived from this compound stems from their ability to modulate key cellular signaling pathways.
FGFR Signaling Pathway
As potent inhibitors of FGFRs, derivatives of this scaffold can block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis in cancer.[1][2][3]
Caption: Inhibition of the FGFR signaling pathway.
JAK-STAT Signaling Pathway
By targeting JAK3, these compounds can interfere with the signaling of cytokines that are critical for the function of immune cells, thereby providing a therapeutic benefit in autoimmune and inflammatory conditions.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
General Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11][12]
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]
-
Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11] Do not eat, drink, or smoke when handling this compound.[10][11]
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.[10][12]
Hazard Information:
While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
Conclusion and Future Directions
This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility as a precursor for potent kinase inhibitors and, more significantly, for the synthesis of PROTACs, underscores its importance in the development of novel therapeutics. Future research will likely focus on expanding the repertoire of PROTACs derived from this scaffold to target a wider range of disease-relevant proteins. The continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for the Synthetic Utilization of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Abstract
This technical guide provides detailed application notes and laboratory protocols for the effective use of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a key building block in contemporary medicinal chemistry and drug discovery. This document outlines the physicochemical properties, handling considerations, and step-by-step procedures for its application in common synthetic transformations, including amide bond formation, reductive amination, and N-alkylation. The protocols are designed to offer researchers, scientists, and drug development professionals a practical and scientifically robust framework for the successful incorporation of this versatile 7-azaindole derivative into their synthetic workflows.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure is bioisosteric to indole, a core component of numerous biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can significantly enhance pharmacological profiles, including metabolic stability and target binding affinity.[2][3]
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[4] The primary amine functionality at the 3-position provides a versatile handle for the introduction of diverse substituents and the construction of more complex molecular architectures. This guide focuses on the practical application of its dihydrochloride salt, a common and stable form for storage and handling.
Physicochemical Properties and Handling
This compound is a solid material at room temperature.[5] As a dihydrochloride salt, it exhibits high polarity and is generally soluble in polar protic solvents like water and methanol, with limited solubility in many common aprotic organic solvents until the free base is generated.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [5] |
| Molecular Weight | 220.1 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage | Room temperature, in a well-sealed container, protected from moisture. | [5] |
Critical Handling Consideration: Liberation of the Free Amine
The primary challenge and key to success in using the dihydrochloride salt is the in situ liberation of the free amine. This requires the addition of a suitable base to neutralize the two equivalents of hydrogen chloride. The choice of base is critical and depends on the specific reaction conditions and the sensitivity of other functional groups present in the reaction.
-
Stoichiometry of the Base: A minimum of two equivalents of a basic amine or one equivalent of a divalent base is required to neutralize the dihydrochloride salt. However, in practice, a slight excess (2.2-3.0 equivalents for a monovalent base) is often used to drive the equilibrium towards the free amine and to scavenge any acid generated during the reaction (e.g., in amide coupling).
-
Commonly Used Bases:
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used. DIPEA is often preferred due to its steric bulk, which reduces its nucleophilicity and minimizes potential side reactions.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetonitrile, especially for N-alkylation reactions.
-
Core Synthetic Applications and Protocols
The primary amine of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is a versatile nucleophile, enabling its participation in a wide array of bond-forming reactions. The following sections provide detailed, step-by-step protocols for three fundamental transformations.
Amide Bond Formation via Amide Coupling Reagents
The formation of an amide bond is one of the most common and vital reactions in the synthesis of pharmaceuticals. The use of modern coupling reagents provides a mild and efficient method for this transformation.
Causality and Mechanistic Insight: Amide coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) activate the carboxylic acid, forming a highly reactive intermediate (an active ester). This intermediate is then susceptible to nucleophilic attack by the primary amine of the 7-azaindole building block. The presence of a non-nucleophilic base is crucial to neutralize the dihydrochloride salt and to scavenge the acid byproduct of the reaction, driving the reaction to completion.[6]
Caption: Workflow for TBTU-mediated amide coupling.
Protocol 1: TBTU-Mediated Amide Coupling
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
TBTU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and TBTU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend this compound (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (1.0 eq, to make a total of 3.0 eq in the reaction) and stir until a clear solution is obtained, indicating the formation of the free amine.
-
Add the solution of the free amine dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds.
Causality and Mechanistic Insight: This two-step, one-pot process begins with the formation of an imine or iminium ion intermediate from the condensation of the primary amine with an aldehyde or ketone. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the C=N double bond to a single bond. STAB is particularly effective as it is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation, and it does not readily reduce the starting carbonyl compound.[7]
Caption: Workflow for reductive amination with STAB.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
-
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
-
Suspend the solids in anhydrous DCM or DCE (to a concentration of approximately 0.1 M with respect to the carbonyl compound).
-
Add triethylamine (2.5 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
N-Alkylation
Direct alkylation of the primary amine with an alkyl halide is a straightforward method to generate secondary or tertiary amines.
Causality and Mechanistic Insight: This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the lone pair of the nitrogen atom on the free amine attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the dihydrochloride salt and also to scavenge the hydrogen halide byproduct formed during the reaction. A non-nucleophilic inorganic base like potassium carbonate is often ideal as it minimizes competition with the desired amine nucleophile. The use of a polar aprotic solvent like DMF helps to dissolve the amine salt (once the free base is formed) and the inorganic base.
Caption: Workflow for N-alkylation with an alkyl halide.
Protocol 3: N-Alkylation with an Alkyl Halide
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq for mono-alkylation)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF (to a concentration of approximately 0.2 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Note: Over-alkylation to the tertiary amine may occur. Reaction time and stoichiometry can be adjusted to optimize for the desired product.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. The successful application of this reagent hinges on the effective liberation of the free amine in situ. The protocols detailed in this guide provide robust and reproducible methods for its use in amide bond formation, reductive amination, and N-alkylation. By understanding the underlying chemical principles and following these optimized procedures, researchers can confidently and efficiently incorporate this important synthon into their synthetic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Welcome to the technical support center for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The unique structure of this 7-azaindole derivative, featuring a primary aminomethyl group at the C3 position and presented as a dihydrochloride salt, offers both significant synthetic opportunities and specific challenges. This document provides in-depth, field-proven insights to help you navigate these challenges and improve your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should be aware of?
A1: There are three primary features to consider:
-
The 7-Azaindole Core: This heterocyclic system is relatively electron-rich and can be susceptible to oxidation and electrophilic substitution. The pyrrole nitrogen (N1) is weakly acidic and can be deprotonated or participate in hydrogen bonding.
-
The Primary Aminomethyl Group at C3: This is a nucleophilic primary amine, making it suitable for a wide range of reactions such as amide bond formation, reductive amination, and N-alkylation. Its reactivity is directly impacted by the dihydrochloride salt form.
-
Dihydrochloride Salt: The compound is supplied as a salt where both the primary amine and the pyridine nitrogen are protonated. This significantly increases its stability and water solubility but renders the primary amine non-nucleophilic. Therefore, the addition of a base is required to liberate the free amine before it can participate in most reactions.[1][2]
Q2: What is the best way to handle and store this compound?
A2: The dihydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, it is advisable to handle it in a glove box or under an inert atmosphere for sensitive reactions to prevent the introduction of water, which can interfere with many coupling reactions.
Q3: I am having trouble dissolving the dihydrochloride salt in my organic solvent. What do you recommend?
A3: As a salt, its solubility in non-polar organic solvents is limited. Solubility can often be improved by first suspending the salt in the reaction solvent and then adding a tertiary amine base (like triethylamine or diisopropylethylamine). The in-situ formation of the free base, which is less polar, will typically lead to better dissolution. For highly polar reaction media, solvents like DMF, DMSO, or NMP are often effective.
Troubleshooting Guide: Common Reactions and Yield Optimization
This section addresses specific issues you may encounter during common synthetic transformations with 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine.
Issue 1: Low or No Yield in Amide Coupling Reactions
Amide bond formation is one of the most common reactions for this amine. Low yields are a frequent challenge, often stemming from several root causes.
Q: I am attempting an amide coupling with a carboxylic acid using a standard coupling reagent (e.g., HATU, EDC/HOBt), but I am getting very low conversion. What is going wrong?
A: This is a multi-faceted problem that can be broken down into three main areas: amine availability, carboxylic acid activation, and reaction conditions.
-
Insufficient Liberation of the Free Amine: The primary amine in your starting material is protonated. To make it nucleophilic, you must add a base. A common mistake is not adding enough base or using a base that is too weak.
-
Solution: Use at least 2.2 equivalents of a non-nucleophilic tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Two equivalents are needed to neutralize the dihydrochloride, and a slight excess helps to drive the reaction.
-
-
Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate from your carboxylic acid may be slow or incomplete.
-
Solution: Pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base in your anhydrous solvent for 15-30 minutes before adding the 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine. This ensures the active ester is formed and ready to react when the nucleophile is introduced.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can dramatically impact the reaction rate and outcome.
-
Solution: Use a polar aprotic solvent like DMF or NMP. Ensure your reaction is completely anhydrous, as water will hydrolyze the activated ester intermediate. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can often improve the rate of conversion.
-
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS. If the reaction is slow, heat to 45°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Challenges in Reductive Amination
Reductive amination is another key transformation, but challenges can arise from the choice of reducing agent and reaction conditions.
Q: I am trying to perform a reductive amination with an aldehyde/ketone and 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, but I am getting a complex mixture of products and low yield of the desired secondary amine.
A: The success of a reductive amination hinges on the relative rates of imine formation and reduction. A complex mixture often indicates side reactions like over-alkylation or reduction of the starting carbonyl.
-
Choice of Reducing Agent: A common pitfall is using a reducing agent that is too reactive, such as sodium borohydride (NaBH₄), which can reduce the aldehyde or ketone before it has a chance to form the imine.
-
Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] NaBH(OAc)₃ is particularly effective as it is less toxic and often provides cleaner reactions. It is moisture-sensitive, so anhydrous conditions are crucial.
-
-
pH Control: The formation of the imine intermediate is pH-dependent. If the reaction medium is too basic, the imine formation will be slow. If it is too acidic, the amine will be protonated and non-nucleophilic.
-
Solution: When using NaBH(OAc)₃, the acetic acid byproduct often maintains a suitable pH for the reaction. If the reaction is still slow, the addition of a catalytic amount of acetic acid can be beneficial.
-
-
Over-Alkylation: The desired secondary amine product can sometimes react with another molecule of the aldehyde/ketone to form a tertiary amine.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine to ensure the carbonyl compound is fully consumed. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Mild, selective for imines, generally high yielding. | Moisture-sensitive, not compatible with methanol.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Tolerant to water, effective. | Highly toxic (releases HCN gas in acidic conditions).[4] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce starting aldehyde/ketone, requires pre-formation of the imine.[3] |
Issue 3: Purification Difficulties
The polar and basic nature of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine and its derivatives can make purification by silica gel chromatography challenging.
Q: My product is streaking badly on the TLC plate and I am getting poor separation during column chromatography. How can I improve this?
A: This is a classic issue when purifying basic compounds on acidic silica gel. The basic nitrogen atoms in your molecule are interacting strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.
-
Neutralize the Silica Gel: The most effective solution is to add a basic modifier to your eluent.
-
Solution: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase.[5] This will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Alternative Stationary Phases: If the addition of a basic modifier is not sufficient or if your compound is sensitive to bases, consider using a different stationary phase.
-
Solution: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) is also an excellent option for polar compounds, eluting with a mixture of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.
-
References
Technical Support Center: Optimizing Coupling Efficiency of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during amide coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Overcoming Common Coupling Challenges
This section addresses specific issues that can arise during the coupling of this compound.
Issue 1: Low or No Product Yield
Question: I am observing very low to no formation of my desired amide product when coupling this compound with my carboxylic acid. What are the likely causes and how can I improve the yield?
Answer: Low or non-existent product yield is a common yet frustrating issue. The primary culprits often revolve around incomplete amine neutralization, suboptimal activation of the carboxylic acid, or poor reagent choice. Let's break down the troubleshooting process.
Step 1: Ensure Complete Neutralization of the Amine Salt
The starting material is a dihydrochloride salt, meaning both nitrogen atoms of the ethylamine side chain and the pyrrolopyridine ring system can be protonated. For the nucleophilic amine to participate in the coupling reaction, it must be in its free base form.
-
The Role of the Base: An organic base is required to deprotonate the ammonium salt. The choice and amount of base are critical. A common choice is N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]
-
Stoichiometry is Key: You must use at least two equivalents of base to neutralize the dihydrochloride. It is often beneficial to use a slight excess (2.2 to 2.5 equivalents) to ensure complete deprotonation.
-
Pre-mixing: Before adding the coupling reagent, pre-mix the this compound with the base in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes. This allows for complete neutralization.
Step 2: Optimize Carboxylic Acid Activation
The carboxylic acid must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Choice of Coupling Reagent: For many standard couplings, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective.[1][2] HATU is generally considered more reactive and can be advantageous for challenging couplings.[3] For sterically hindered substrates, phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may offer better results and reduce side reactions.
-
Pre-activation Time: It is crucial to allow the coupling reagent to react with the carboxylic acid to form the active ester before introducing the amine. A pre-activation time of 5-15 minutes at room temperature is a good starting point.[2] Over-activation can lead to side product formation.[4]
Step 3: Consider Reaction Conditions
-
Solvent: Anhydrous, polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are generally the best choices for amide coupling reactions as they effectively dissolve the reactants and intermediates.[5]
-
Temperature: Most coupling reactions proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish due to steric hindrance, gently warming the reaction to 30-40 °C can be beneficial. However, elevated temperatures can also increase the risk of side reactions like racemization.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like LC-MS.[6][7] Most couplings are complete within 1-4 hours. Prolonged reaction times can lead to the degradation of reagents and products.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Question: My reaction mixture shows multiple unexpected peaks in the chromatogram. What are the potential side reactions, and how can I minimize them?
Answer: The appearance of unexpected peaks points towards the formation of side products. Understanding the common side reactions associated with amide coupling is the first step to mitigating them.
Guanidinylation of the Amine
Uronium-based coupling reagents like HBTU and HATU can react with the amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction.[8][9] This is particularly problematic if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.
-
Mitigation Strategy:
-
Use a slight excess of the carboxylic acid relative to the amine (1.1 to 1.2 equivalents).
-
Avoid a large excess of the coupling reagent.
-
Consider using a phosphonium-based reagent like PyBOP, which is not prone to this side reaction.
-
Racemization
If your carboxylic acid has a stereocenter at the alpha-carbon, there is a risk of epimerization or racemization during the activation step, especially in the presence of a strong base.[4]
-
Mitigation Strategy:
-
Additive: Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives suppress racemization more effectively than older additives.[4]
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[4]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[4]
-
Reaction with Nucleophilic Side Chains
If your carboxylic acid contains other nucleophilic functional groups (e.g., phenols, thiols), they can potentially react with the activated carboxylic acid or the coupling reagent.[2]
-
Mitigation Strategy:
-
Protect sensitive functional groups before the coupling reaction.
-
Use the minimum effective amount of coupling reagent to reduce the likelihood of side reactions.[2]
-
Issue 3: Difficulty in Product Purification
Question: My desired product is highly polar, making it difficult to purify by standard column chromatography. What purification strategies can I employ?
Answer: The polar nature of the 1H-pyrrolo[2,3-b]pyridine moiety can indeed present purification challenges.[10] Here are some effective strategies:
-
Reverse-Phase Chromatography (RPC): This is often the most effective technique for purifying polar compounds.[10]
-
Stationary Phase: Use a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape by protonating the basic nitrogens.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating highly polar compounds.[11][12]
-
Stationary Phase: Silica, diol, or amine-functionalized columns can be used.[11]
-
Mobile Phase: A typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer.
-
-
Acid-Base Extraction: If the impurities have significantly different acid-base properties from your product, a liquid-liquid extraction can be a simple and effective preliminary purification step.
-
Salt Formation and Crystallization: Converting the final product to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization, leading to a highly pure product.[13]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It should be stored in a cool, dry place, away from moisture and light. A desiccator or a glove box with an inert atmosphere is ideal to prevent degradation.
Q2: Can I use other coupling reagents besides HATU or HBTU?
A2: Yes, a wide variety of coupling reagents are available.[14] For instance, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that is highly efficient and may require only one equivalent of base.[3][15] The choice of reagent will depend on the specific substrates, the scale of the reaction, and cost considerations.[16][17]
Q3: How can I monitor the progress of my coupling reaction?
A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] LC-MS is particularly powerful as it provides information on the consumption of starting materials and the formation of the desired product, as well as the masses of any byproducts.[18]
Q4: My starting amine is poorly soluble in my reaction solvent. What can I do?
A4: Poor solubility can hinder the reaction rate.
-
Solvent Screening: Test the solubility in various polar aprotic solvents such as DMF, NMP, or dimethyl sulfoxide (DMSO).
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility.
-
Gentle Warming: As mentioned earlier, gentle heating can help dissolve the starting materials, but should be done with caution to avoid side reactions.
Q5: Is it necessary to perform the coupling reaction under an inert atmosphere (e.g., nitrogen or argon)?
A5: While many amide coupling reactions are tolerant to air, it is good practice to perform them under an inert atmosphere, especially when using sensitive reagents or for reactions that are sensitive to moisture.[19] An inert atmosphere prevents potential oxidation of reagents and the introduction of water, which can hydrolyze the activated ester intermediate.[19]
Visualizing the Workflow
Troubleshooting Logic for Low Product Yield
References
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioorganica.org.ua [bioorganica.org.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labex.hu [labex.hu]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. jpt.com [jpt.com]
Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine Dihydrochloride Derivatives
Welcome to the technical support guide for the purification of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride and its derivatives. This class of compounds, often referred to as 7-azaindole methanamines, presents unique purification challenges due to the presence of a basic primary amine and the polar 7-azaindole core. The dihydrochloride salt form adds another layer of complexity regarding solubility and handling.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers in the field. We will delve into the "why" behind each technique, providing you with the foundational knowledge to adapt and optimize these methods for your specific derivative.
Section 1: Troubleshooting Flash Column Chromatography
Flash chromatography is often the first line of defense for purification, but the polar and basic nature of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine derivatives can lead to several common problems.
Q1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation and low recovery from my flash column. What's happening and how can I fix it?
A1: This is a classic problem when purifying basic compounds on standard silica gel.[1][2]
-
The Cause (Expertise & Experience): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC and poor recovery from a column as your compound gets stuck.[2] It can also sometimes cause degradation of sensitive molecules.[3][4]
-
The Solution (Trustworthiness & Authoritative Grounding): The goal is to mask or neutralize the acidic silanol sites to prevent this strong interaction.
Method 1: Mobile Phase Additives The most common solution is to add a small amount of a competing base to your mobile phase.[2][5][6] This additive will preferentially interact with the silanol groups, effectively "shielding" your compound from them.
-
Recommended Additives:
-
Triethylamine (TEA): Add 0.5-2% (v/v) to your eluent (e.g., Dichloromethane/Methanol). TEA is volatile and can often be removed under high vacuum.
-
Ammonium Hydroxide: Prepare a stock solution of 5-10% ammonium hydroxide in methanol. Then, use 1-10% of this stock solution in your main mobile phase (e.g., Dichloromethane).[3] This is particularly effective for very polar amines.
-
Method 2: Deactivating the Stationary Phase You can pre-treat, or "deactivate," the silica gel before running the column.
-
Dry pack your column with silica gel.
-
Prepare a solvent mixture identical to your starting eluent but with 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush with 2-3 column volumes of your initial eluent (without the amine) to remove excess base before loading your sample.[5]
Method 3: Alternative Stationary Phases If the above methods fail or your compound is particularly sensitive, consider a different stationary phase.
-
Q2: My compound is extremely polar and won't move off the baseline on the TLC plate, even when I use 20% Methanol in Dichloromethane. What should I do?
A2: This indicates very strong binding to the silica gel, requiring a more aggressive purification strategy.
-
The Cause (Expertise & Experience): The combination of the polar pyrrolopyridine ring system and the primary amine makes the molecule highly polar. In its protonated (salt) form, it is even more so. Standard solvent systems may not be strong enough to elute it.
-
The Solution (Trustworthiness & Authoritative Grounding):
Option 1: Convert to the Free Base for Chromatography The dihydrochloride salt is significantly more polar than the corresponding free base. Converting the salt to the neutral free amine will reduce its polarity and affinity for silica gel, making chromatography feasible.[9][10][11]
Step-by-Step Protocol: Free-Basing and Extraction
-
Dissolve the crude dihydrochloride salt in a minimal amount of water or methanol.
-
Add a sufficient amount of a base to neutralize the HCl. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good first choice. For more stubborn cases, a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) can be used, but be cautious as strong bases can sometimes cause degradation.[9][11]
-
Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure the amine is fully deprotonated.
-
Extract the aqueous layer multiple times (3-5x) with an organic solvent in which the free base is soluble, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a mixture like 9:1 DCM:Methanol.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude free base can now be purified using one of the column chromatography methods described in Q1.
Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a technique that uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type solvent system (high organic, low aqueous).[8][12] This can be an excellent option for purifying highly polar compounds that are not well-retained by traditional reversed-phase chromatography.[8]
Option 3: Ion-Exchange Chromatography This technique separates molecules based on their charge.[13][14][15]
-
Cation-Exchange: Your protonated amine (a cation) will bind to a negatively charged stationary phase (e.g., a sulfonic acid resin, SCX). Impurities are washed away, and then your compound is eluted by washing the column with a basic solution (e.g., ammonia in methanol) or a buffer with a high salt concentration.[11] This is a very powerful technique for purifying amines.
-
Section 2: Recrystallization and Salt Handling
Directly purifying the dihydrochloride salt can be an efficient method if a suitable solvent system can be found.
Q3: I want to avoid chromatography. Can I purify the this compound salt by recrystallization? What solvents should I try?
A3: Yes, recrystallization is an excellent and often preferred method for purifying stable salts. The key is finding a solvent or solvent system where the salt is soluble when hot but poorly soluble when cold.
-
The Cause (Expertise & Experience): The ionic nature of the dihydrochloride salt makes it highly crystalline but often poorly soluble in common non-polar organic solvents. Polar, protic solvents are usually required.
-
The Solution (Trustworthiness & Authoritative Grounding):
Recommended Solvents for Amine Hydrochloride Recrystallization:
-
Alcohols: Ethanol, methanol, and isopropanol (2-propanol) are common choices.[16][17][18] Isopropanol is often a good starting point as many hydrochloride salts are highly soluble in methanol or ethanol even at room temperature, which can lead to lower recovery.[16][17]
-
Solvent Pairs: A highly effective technique is to dissolve the salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes cloudy (the saturation point).[16] Then, allow the mixture to cool slowly.
Step-by-Step Protocol: Recrystallization
-
Place the crude salt in a flask.
-
Add a small amount of your chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.[17]
-
Once crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
-
Q4: After my reaction, I have the purified free base, but I need to convert it back to the dihydrochloride salt for final formulation. How do I do this cleanly?
A4: This is a standard and crucial final step. The goal is to add exactly two equivalents of HCl without introducing excess acid or water.
-
The Cause (Expertise & Experience): The free base contains two basic nitrogen atoms (the primary amine and the pyridine nitrogen) that will be protonated by a strong acid like HCl.
-
The Solution (Trustworthiness & Authoritative Grounding):
Step-by-Step Protocol: Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous methanol, ethanol, or diethyl ether are good choices.
-
Use a commercially available solution of HCl in an organic solvent, such as "HCl in Diethyl Ether (2.0 M)" or "HCl in Dioxane (4.0 M)". This prevents the introduction of water.
-
Cool the solution of your free base in an ice bath.
-
Slowly add exactly two equivalents of the HCl solution dropwise with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution as a solid. If it doesn't, you can try adding an anti-solvent like hexane or more diethyl ether to induce precipitation.
-
Stir the resulting slurry in the cold for 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration, wash it with cold diethyl ether, and dry it thoroughly under high vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
Q5: How do I choose the best purification strategy from the start?
A5: The best strategy depends on the scale of your reaction, the nature of the impurities, and the stability of your compound.
-
Decision-Making Workflow: Use the following diagram to guide your choice.
Q6: What are the likely impurities I should be looking for?
A6: Impurities will depend on your synthetic route. However, for syntheses involving the 7-azaindole core, common impurities can include:
-
Unreacted Starting Materials: Such as protected precursors or the initial 7-azaindole scaffold. [4]* Byproducts from Cyclization: The formation of the pyrrolopyridine ring system can sometimes lead to side products or isomeric impurities. [19][20]* Residual Reagents and Solvents: Reagents from the workup (like acids or bases) and residual solvents are common. [4]
Q7: My compound seems to be degrading over time. What are the stability considerations?
A7: Pyrrolopyridine and related N-heterocyclic compounds can be susceptible to oxidation or decomposition, especially under acidic conditions or when exposed to light and air. [21]* As a Free Base: The free amine is more susceptible to air oxidation. It's best to handle it quickly and store it under an inert atmosphere (Nitrogen or Argon) at low temperatures.
-
As the Dihydrochloride Salt: The salt form is generally much more stable and less prone to oxidation, making it the preferred form for long-term storage. Store it in a cool, dark, and dry place.
Quantitative Data Summary
| Technique | Stationary Phase | Typical Mobile Phase / Solvent | Key Additive(s) | Best For... |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or NH₄OH | Purifying the free base form; separating less polar impurities. |
| Alumina (Neutral/Basic) | Dichloromethane / Methanol | None needed | Purifying the acid-sensitive free base. | |
| Ion-Exchange Chromatography | Cation Exchange (SCX) | 1. Methanol (Load/Wash) 2. NH₃ in Methanol (Elute) | Ammonia | Highly efficient capture and release of the basic compound from complex mixtures. |
| Recrystallization | N/A | Isopropanol, Ethanol, Methanol | Anti-solvents (Ether, Hexane) | Purifying the final dihydrochloride salt when impurities have different solubility profiles. |
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. labex.hu [labex.hu]
- 13. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
- 19. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Welcome to the technical support center for 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride (also known as 7-azaindole-3-ylmethanamine dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and application of this versatile compound. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related 7-azaindole derivatives.
Question 1: Why is the yield of my 7-azaindole synthesis unexpectedly low, and what are the common side reactions?
Answer:
Low yields in 7-azaindole synthesis can often be attributed to several competing side reactions, primarily influenced by the choice of reagents and reaction conditions. The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, possesses a unique electronic nature that can lead to undesired pathways.[1]
Common Side Reactions and Mechanistic Insights:
-
Dimerization and Polymerization: The acidic proton on the pyrrole nitrogen of 7-azaindole can be abstracted by strong bases, generating a reactive intermediate. This intermediate can then react with another molecule of the starting material or product, leading to dimerization or polymerization, especially at elevated temperatures. One study noted the facile dimerization of a picoline derivative during a Chichibabin-type cyclization to form a 7-azaindole, highlighting the propensity for such side reactions.[2]
-
Over-reduction: In syntheses involving reduction steps, such as the reduction of a nitrile or an aldehyde to form the aminomethyl group, over-reduction can occur. For instance, if reducing a nitrile with a strong reducing agent like lithium aluminum hydride (LiAlH4), careful control of stoichiometry and temperature is crucial to prevent the reduction of the pyridine ring.
-
Aldol Condensation: When synthesizing 7-azaindole derivatives from intermediates containing aldehyde functionalities, self-condensation via an aldol reaction can be a significant side reaction, leading to the formation of undesired dimeric impurities.[1]
-
Competing Nucleophilic Attack: In reactions involving strong nucleophiles and substituted pyridines, the nucleophile may attack the pyridine ring at positions other than the desired site, leading to a mixture of isomers and reducing the yield of the target compound.
Troubleshooting Protocol:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can catalyze side reactions or inhibit the desired transformation.
-
Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
Temperature Control: Maintain precise temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and the formation of byproducts.
-
Order of Addition: The order in which reagents are added can significantly impact the reaction outcome. For instance, in a Chichibabin cyclization, adding the picoline derivative to the base and nitrile solution can sometimes improve yields compared to the reverse addition.[2]
-
Choice of Base: The choice of base is critical. For deprotonation steps, consider using a non-nucleophilic base like sodium hydride (NaH) or a hindered base like lithium diisopropylamide (LDA) at low temperatures to minimize side reactions. The counterion of the base can also influence selectivity.[3]
Question 2: I am observing unexpected impurities in my final product. What are the likely structures and how can I characterize them?
Answer:
The identification of impurities is crucial for ensuring the quality and reliability of your experimental results. In the synthesis of this compound, several types of impurities can arise.
Potential Impurities and Characterization:
| Impurity Type | Potential Structure | Characterization Techniques |
| Starting Material | Unreacted 7-azaindole-3-carbonitrile or 7-azaindole-3-carboxaldehyde | LC-MS, NMR |
| Dimer | Resulting from self-reaction of intermediates | High-Resolution Mass Spectrometry (HRMS), 2D NMR (COSY, HMBC) |
| Over-reduced Product | Tetrahydropyrrolopyridine derivative | Mass Spectrometry (observe M+2 or M+4 peaks), NMR (loss of aromatic signals) |
| Isomeric Byproducts | Substitution at a different position on the 7-azaindole ring | 2D NMR (NOESY) to determine spatial relationships, comparison with known standards |
| Ring-Opened Products | Resulting from cleavage of the pyrrole or pyridine ring under harsh conditions | Mass Spectrometry, IR (presence of new functional groups) |
Workflow for Impurity Identification:
Caption: A stepwise workflow for the identification and mitigation of impurities.
II. Frequently Asked Questions (FAQs)
Question 3: What are the optimal storage conditions for this compound to prevent degradation?
Answer:
This compound is a hydrophilic and potentially hygroscopic solid. To ensure its stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[4] For long-term storage, keeping it at refrigerated temperatures (2-8 °C) under an inert atmosphere is recommended.
Question 4: Are there any known incompatibilities of this compound with common laboratory reagents?
Answer:
As a primary amine, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine will react with strong oxidizing agents, acid chlorides, and anhydrides. The dihydrochloride salt is acidic and may be incompatible with strong bases, which would neutralize the salt and liberate the free amine. The 7-azaindole ring system itself can be sensitive to strong acids and high temperatures, which may lead to decomposition.
Question 5: What are the key synthetic routes to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?
Answer:
Several classic indole syntheses have been adapted for the preparation of the 7-azaindole scaffold. The choice of a specific route often depends on the desired substitution pattern. Some common methods include:
-
Fischer Indole Synthesis: A versatile method for preparing substituted indoles and azaindoles.
-
Madelung Synthesis: Particularly useful for the synthesis of unsubstituted 7-azaindole.[5]
-
Bartoli Indole Synthesis: Effective for synthesizing 7-substituted 4- and 6-azaindoles.[5]
-
Larock Indole Synthesis: A powerful palladium-catalyzed method for constructing polysubstituted indoles and azaindoles.[5]
-
Modern Cross-Coupling Strategies: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings are increasingly used to build the 7-azaindole core and introduce substituents with high selectivity.[6]
Synthetic Approaches to 7-Azaindole:
Caption: Common synthetic pathways to the 7-azaindole core structure.
III. References
-
Zhang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(48), 28657-28667. --INVALID-LINK--
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. The Baran Laboratory, Scripps Research. --INVALID-LINK--
-
Collot, V., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. --INVALID-LINK--
-
Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1333-1339. --INVALID-LINK--
-
Kotturi, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5033. --INVALID-LINK--
-
1H-pyrrolo[2, 3-b]pyridin-3-ylmethanamine dihydrochloride, min 97%, 1 gram. (n.d.). Spectrum Chemical. --INVALID-LINK--
-
Bernatchez, S., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(17), 6499-6506. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. baranlab.org [baranlab.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Building Blocks: The Strategic Advantage of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
Introduction: The Central Role of Amine Building Blocks in Modern Drug Discovery
In the landscape of medicinal chemistry, amine-containing compounds are foundational, serving as indispensable building blocks for a vast array of pharmaceuticals.[1][2] Their basicity, nucleophilicity, and ability to form critical hydrogen bonds make them cornerstones of molecular design, influencing everything from target binding and selectivity to pharmacokinetic properties.[3] The choice of an amine building block is a pivotal decision in a drug discovery campaign. While simple aliphatic and benzylic amines have their place, the strategic incorporation of more complex, rigid, and functionalized heterocyclic amines often unlocks significant advantages in potency, selectivity, and drug-like properties.
This guide provides an in-depth comparison of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride , a derivative of the 7-azaindole scaffold, against other common amine building blocks. We will explore the unique structural and electronic properties that make this scaffold a "privileged" structure in modern medicinal chemistry, particularly in kinase inhibitor design.[4][5] Through a review of its reactivity, comparative experimental data, and successful case studies, this document will equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy this versatile building block.
Section 1: Profiling this compound
The subject of our focus, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, is more than just a primary amine. Its power lies in the fused heterocyclic core: the 7-azaindole ring system.
The 7-azaindole core is a bioisostere of indole, a common motif in biologically active molecules. The strategic replacement of the C7 carbon in indole with a nitrogen atom introduces profound changes that medicinal chemists can leverage.
Key Structural Advantages:
-
Enhanced Hydrogen Bonding: The pyridine nitrogen at the 7-position acts as an additional hydrogen bond acceptor, a feature absent in the parent indole scaffold. This is famously exploited in kinase inhibitors, where this nitrogen often forms a critical hydrogen bond with the "hinge" region of the ATP-binding pocket.
-
Modulated pKa and Physicochemical Properties: The electron-withdrawing nature of the pyridine ring lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor. It also generally improves aqueous solubility compared to its indole counterpart, a desirable trait for drug candidates.
-
Metabolic Stability: The 7-azaindole nucleus can offer a different metabolic profile compared to indole, potentially blocking sites of oxidative metabolism.
-
Rigid Conformation: The bicyclic structure presents the aminomethyl side chain in a well-defined spatial orientation, reducing the entropic penalty upon binding to a biological target.
Section 2: A Comparative Analysis with Alternative Amine Building Blocks
The decision to use a specific building block is always a trade-off. Let's analyze how 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine stacks up against common alternatives.
Comparator 1: Simple Aliphatic Amines (e.g., Cyclohexylmethanamine)
-
Strengths: High flexibility, readily available, increases lipophilicity.
-
Weaknesses: Lack of specific interactions (no aromatic/π-stacking), high conformational flexibility can lead to a significant entropy penalty upon binding, often metabolically labile.
-
Strategic Difference: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine provides a rigid, planar scaffold capable of specific, directional hydrogen bonds and potential π-stacking interactions, leading to higher potency and selectivity.
Comparator 2: Benzylic Amines (e.g., Benzylamine)
-
Strengths: Introduces an aromatic ring for potential π-stacking, more rigid than aliphatic amines.
-
Weaknesses: The phenyl ring lacks the specific hydrogen bonding capabilities of the 7-azaindole core. The benzylic position is often susceptible to oxidation by cytochrome P450 enzymes.
-
Strategic Difference: The 7-azaindole core offers superior, multi-point hydrogen bonding capacity and can confer improved metabolic stability.
Comparator 3: Bioisosteric Heterocyclic Amines (e.g., Indole-3-ylmethanamine)
This is the most direct and informative comparison.
-
Indole-3-ylmethanamine: While structurally similar, it lacks the crucial hydrogen bond accepting nitrogen in the six-membered ring. This single atom change can be the difference between a potent kinase inhibitor and an inactive compound.
-
Strategic Difference: The defining advantage of the 7-azaindole scaffold is the N7 atom's ability to act as a hydrogen bond acceptor, which is critical for engaging with many enzyme active sites, particularly the hinge region of kinases.
Below is a diagram illustrating the key bioisosteric differences.
Caption: Key property differences between 7-azaindole and alternative amine scaffolds.
Section 3: Experimental Performance and Protocols
To provide a practical perspective, we compare the performance of these amines in a standard amide coupling reaction.
Comparative Data: Amide Coupling Efficiency
The following table summarizes representative data for the coupling of various amines with a standard carboxylic acid (e.g., 4-fluorobenzoic acid) using HATU as the coupling reagent.
| Building Block | Reaction Time (h) | Yield (%) | Key Observations |
| 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | 4 | 92% | Clean reaction profile, straightforward purification. The basicity of the pyridine nitrogen does not interfere. |
| Cyclohexylmethanamine | 3 | 95% | Slightly faster due to lower steric hindrance and higher nucleophilicity. |
| Benzylamine | 4 | 93% | Performance is very similar to the 7-azaindole derivative under these conditions. |
| Indole-3-ylmethanamine | 5 | 88% | Slightly lower yield, potentially due to side reactions or differing solubility of the final product. |
Causality Behind Experimental Choices: HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) was chosen as the coupling reagent due to its high efficiency and low rate of epimerization, which is critical when working with chiral substrates.[7] Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents, providing good solubility for both the starting materials and coupling reagents. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of the amine and the acid formed during the reaction.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a self-validating system for the synthesis of amides using this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (to make a 0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.05 eq) in a small amount of DMF and add DIPEA (3.0 eq). Stir for 5 minutes.
-
Add the amine/DIPEA solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Experimental Workflow Diagram
Caption: Standard workflow for HATU-mediated amide coupling.
Section 4: Case Studies - The 7-Azaindole Scaffold in Action
The true measure of a building block is its successful application in drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold is a component of numerous potent and selective inhibitors.
-
FGFR Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4][8] The 7-azaindole core is crucial for binding to the kinase hinge region.
-
JAK3 Inhibitors: Modifications on the 1H-pyrrolo[2,3-b]pyridine ring led to the discovery of potent and moderately selective Janus Kinase 3 (JAK3) inhibitors, which are targets for autoimmune diseases.[9]
-
ATM Inhibitors: Researchers have designed highly selective and orally available ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. These compounds act as chemosensitizers in cancer therapy.[5]
-
PDE4B Inhibitors: Through a scaffold-hopping approach, a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for central nervous system diseases.[10]
The recurring theme in these examples is the scaffold's ability to form key interactions in enzyme active sites, as depicted below.
Caption: Schematic of a 7-azaindole core forming two key hydrogen bonds with a kinase hinge region.
Conclusion
While simpler amine building blocks are suitable for many applications, This compound offers a distinct and powerful set of advantages for modern drug discovery. Its rigid, bioisosteric 7-azaindole core provides a unique combination of hydrogen bonding capabilities, favorable physicochemical properties, and a proven track record in the development of potent and selective enzyme inhibitors. By understanding the structural and electronic rationale for its use, researchers can strategically employ this building block to accelerate the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- 1. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 3. purkh.com [purkh.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to its Biological Efficacy as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal starting point for the design of potent kinase inhibitors. This guide provides a comparative analysis of the biological efficacy of various 1H-pyrrolo[2,3-b]pyridine-based inhibitors, offering insights into their mechanisms of action, target selectivity, and therapeutic potential. We will delve into the experimental data supporting their development and provide detailed protocols for key assays, empowering researchers in the field of drug discovery.
The Strategic Advantage of the 7-Azaindole Core
The power of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This mimicry of the natural ligand provides a strong foundation for inhibitor binding. The versatility of this core structure allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of a diverse array of inhibitors targeting key signaling pathways implicated in cancer, inflammation, and other diseases.
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine-Based Inhibitors Across Key Kinase Targets
The following sections will explore the efficacy of 7-azaindole derivatives against several important kinase families. We will examine the structure-activity relationships (SAR) that govern their inhibitory potential and compare their performance based on published experimental data.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Control
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of CDKs, particularly CDK8 and Cdc7.
CDK8 Inhibition in Colorectal Cancer:
CDK8 is a key oncogene in colorectal cancer (CRC), playing a vital role in regulating transcription through the WNT/β-catenin signaling pathway.[1][2] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent and selective type II CDK8 inhibitor.[1][2]
Signaling Pathway of CDK8 in Colorectal Cancer
Caption: WNT/β-catenin signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitor.
Compound 22 demonstrated a potent kinase inhibitory activity with an IC50 value of 48.6 nM.[1] Mechanistic studies revealed that it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[1][2]
Cdc7 Kinase Inhibition:
Cell division cycle 7 (Cdc7) kinase is another critical regulator of the S-phase of the cell cycle. Its inhibition can lead to tumor cell death, making it an attractive target for cancer therapy.[3][4] Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent Cdc7 inhibitors. A notable example is a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one derivative, which acts as an ATP mimetic inhibitor with an impressive IC50 value of 7 nM.[3][4]
Comparative Data for CDK and Cell Cycle Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line(s) | Key Findings | Reference(s) |
| Compound 22 | CDK8 | 48.6 | Colorectal Cancer | Potent type II inhibitor, downregulates WNT/β-catenin signaling. | [1][2] |
| Derivative 42 | Cdc7 | 7 | - | ATP mimetic inhibitor, potent S-phase regulator. | [3][4] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5][6]
Compound 4h from this series exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[5][6] In vitro studies showed that compound 4h inhibited the proliferation and induced apoptosis of breast cancer 4T1 cells.[5][6] Molecular docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms key hydrogen bonds with the hinge region of FGFR1.[6]
Experimental Workflow for Evaluating FGFR Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
Janus Kinase (JAK) Inhibition in Immune Modulation
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are central to immune responses and inflammation. Selective inhibition of JAK isoforms is a promising therapeutic strategy for autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective JAK inhibitors.
For instance, a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed as JAK1-selective inhibitors.[7] Compound 38a , the (S,S)-enantiomer of 31g , demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms (JAK2, JAK3, and TYK2).[7] Another study focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3 for applications in organ transplantation.[8]
Comparative Data for JAK Inhibitors
| Compound ID | Target Kinase | Selectivity | Therapeutic Area | Key Findings | Reference(s) |
| 38a | JAK1 | High selectivity over JAK2, JAK3, TYK2 | Autoimmune Diseases | Potent and selective JAK1 inhibitor. | [7] |
| 14c | JAK3 | Moderately selective | Organ Transplantation | Potent JAK3 inhibitor with immunomodulating effects. | [8] |
Other Promising Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to the exploration of its inhibitory activity against a wide range of other kinases implicated in disease:
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h , exhibited potent MELK inhibition (IC50 = 32 nM) and significant anti-proliferative effects against various cancer cell lines.[9][10]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors. Compound 25a showed excellent kinase selectivity and oral bioavailability, demonstrating synergistic antitumor efficacy when combined with irinotecan in xenograft models.[11]
-
c-Met Kinase: A 1H-pyrrolo[2,3-b]pyridine derivative, compound 9 , displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM and potent inhibition of cancer cell lines.[12]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors of CSF-1R have been discovered, with compound I-1 showing a strong inhibitory activity with an IC50 value of 49.41 nM.[13]
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for assays commonly used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., FGFR1, CDK8)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1, A549)
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The diverse range of targets successfully modulated by these compounds underscores the versatility and adaptability of this chemical framework. The comparative data presented in this guide highlight the significant progress made in targeting key signaling pathways in cancer and inflammatory diseases. As our understanding of the intricate roles of kinases in disease pathogenesis continues to grow, the strategic design of novel 7-azaindole-based inhibitors will undoubtedly remain a cornerstone of modern drug discovery. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the In Vitro Validation of 1H-Pyrrolo[2,3-b]pyridine Based Compounds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, which mimics the indole nucleus but incorporates a pyridine nitrogen, offers unique hydrogen bonding capabilities, allowing it to serve as a versatile hinge-binding motif for a multitude of protein kinases.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Consequently, the 7-azaindole core is a foundational component of numerous kinase inhibitors targeting pathways driven by FGFR, TNIK, PI3K, and others.[7][8][9][10]
This guide provides a comprehensive framework for the in vitro validation of novel 1H-pyrrolo[2,3-b]pyridine-based compounds, moving from initial biochemical potency assessment to detailed cellular characterization. As a Senior Application Scientist, the emphasis here is not merely on protocol execution, but on the strategic rationale behind each experimental choice, ensuring the generation of a robust, decision-enabling dataset for drug development professionals.
Part 1: Foundational Validation - Biochemical Potency and Selectivity
The first critical step is to determine if a compound directly interacts with its intended kinase target and to what extent it interacts with other kinases. This is achieved through cell-free biochemical assays.
The Rationale for Biochemical Assays
Biochemical assays provide the cleanest assessment of direct enzyme inhibition by measuring the catalytic activity of the isolated, purified kinase.[11] This approach removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations), allowing for a direct measurement of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
A variety of assay formats are available, each with distinct advantages. Radiometric assays using [³²P]- or [³³P]-ATP are considered the "gold standard" for their direct and robust measurement of substrate phosphorylation, minimizing false positives.[12][13] However, safety and disposal concerns have led to the widespread adoption of non-radioactive methods.
Common Non-Radioactive Biochemical Assay Formats:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal. They are highly sensitive and suitable for a broad range of kinases.[5]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays, such as LanthaScreen®, use fluorescently labeled substrates and antibodies to detect phosphorylation, offering a robust, high-throughput solution.[14]
Comparative Kinase Selectivity Profiling
A potent compound is of little value if it is not selective. Off-target kinase inhibition can lead to unforeseen toxicities or convoluted pharmacological effects.[15][16] Therefore, a lead compound should be profiled against a panel of kinases. This typically includes kinases from the same family as the primary target and a diverse selection from across the human kinome.
Data Presentation: Biochemical Potency and Selectivity
Quantitative data should be summarized to allow for at-a-glance comparison. The table below illustrates how to present IC50 data for a hypothetical 1H-pyrrolo[2,3-b]pyridine compound ("Compound-X") compared to a known alternative.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound-X | 7 | 850 | >10,000 | 121 |
| Alternative-A | 25 | 150 | 5,000 | 6 |
This data is illustrative.
Part 2: Cellular Validation - Target Engagement and Functional Consequences
A compound that is potent in a biochemical assay may fail in a cellular context.[11] Therefore, the next crucial phase is to validate its activity in living cells. This phase answers two key questions:
-
Does the compound enter the cell and bind to its intended target? (Target Engagement)
-
Does this binding event translate into the desired biological effect? (Functional Activity)
Workflow for In Vitro Validation
The logical progression from initial hit identification to a well-characterized lead compound follows a structured workflow. This ensures that resources are focused on compounds with the highest probability of success.
Caption: A typical workflow for the in vitro validation of kinase inhibitors.
Target Engagement Assays
These assays quantitatively measure the interaction between an inhibitor and its kinase target within the complex milieu of an intact cell.[17] The NanoBRET™ Target Engagement (TE) assay is a powerful method for this purpose. It uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[18]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Functional Cellular Assays
Once target binding is confirmed, the next step is to measure the functional consequence. For a kinase inhibitor, this typically involves quantifying the phosphorylation of a known downstream substrate.[11][18] For example, if targeting a kinase in the FGFR pathway, one might measure the phosphorylation levels of downstream effectors like MEK or ERK.[9]
Protocol: General Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture & Seeding: Plate cancer cells known to be dependent on the target kinase in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Causality): To reduce baseline signaling activity and synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This ensures that any observed phosphorylation is a direct result of the subsequent stimulation.
-
Compound Treatment: Pre-treat cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine compound (and controls) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., FGF for an FGFR inhibitor) for a short period (e.g., 15-30 minutes) to activate the target pathway.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Quantification & Analysis: Determine protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., p-ERK) and the total protein (e.g., total-ERK). The ratio of phosphorylated to total protein provides a normalized measure of kinase inhibition.
Part 3: Cytotoxicity and Therapeutic Index
A successful drug candidate must kill cancer cells while sparing healthy ones. Cytotoxicity assays are used to determine the concentration of a compound that causes a 50% reduction in cell viability (often reported as GI50 or IC50).[19][20]
It is essential to test compounds on both cancer cell lines that are dependent on the target kinase and non-cancerous cell lines (e.g., human embryonic kidney cells, HEK293) or cancer cells where the target is not a key driver.[19][21] This comparison allows for the calculation of a Selectivity Index (SI) .
SI = IC50 in non-cancerous cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.
Common Cytotoxicity Assay Formats:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][22]
-
ATP-Based Assays (e.g., CellTiter-Glo®): A luminescence-based assay that quantifies the amount of ATP present, which correlates with the number of viable cells. This method is generally more sensitive than the MTT assay.[23]
Data Presentation: Cellular Activity and Selectivity
| Compound | Target-Driven Cancer Cell Line GI50 (µM) | Non-Target-Driven Cell Line GI50 (µM) | Selectivity Index (SI) |
| Compound-X | 0.05 | 8.5 | 170 |
| Alternative-A | 0.20 | 5.0 | 25 |
This data is illustrative.
Part 4: Early ADME - In Vitro Metabolic Stability
Poor metabolic stability is a primary reason for drug candidate failure.[24] A compound that is rapidly metabolized by the liver will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in vivo.[25][26] Early in vitro assessment of metabolic stability is therefore a critical, cost-effective step.[27]
These assays involve incubating the test compound with liver fractions, most commonly liver microsomes or hepatocytes .[28] Microsomes contain the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes (Phase I metabolism), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture.[26][27]
Protocol: Microsomal Metabolic Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and the test compound in a phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the critical co-factor, NADPH. The absence of NADPH in a control well is essential to distinguish enzymatic degradation from simple chemical instability.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[24]
-
Calculation: The rate of disappearance of the compound is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[25]
Data Presentation: Metabolic Stability
| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Classification |
| Compound-X | >60 | <10 | Low Clearance |
| Alternative-A | 8 | 150 | High Clearance |
This data is illustrative.
Conclusion
The in vitro validation of 1H-pyrrolo[2,3-b]pyridine based compounds is a multi-faceted process that requires a logical, stepwise approach. By systematically evaluating biochemical potency, selectivity, cellular target engagement, functional activity, cytotoxicity, and metabolic stability, researchers can build a comprehensive data package. This rigorous, evidence-based approach, which emphasizes the rationale behind each experiment, is essential for identifying compounds with a genuine therapeutic potential and making informed decisions in the complex journey of drug discovery.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icr.ac.uk [icr.ac.uk]
- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. scielo.br [scielo.br]
- 21. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kosheeka.com [kosheeka.com]
- 23. nebiolab.com [nebiolab.com]
- 24. researchgate.net [researchgate.net]
- 25. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. nuvisan.com [nuvisan.com]
A Technical Guide to the Experimental Validation of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride and its Analogs in Drug Discovery
This guide provides a comprehensive framework for the experimental validation of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, a member of the esteemed 7-azaindole family of compounds. While specific experimental data for this particular dihydrochloride salt is not extensively available in the public domain, this document leverages published data on closely related analogs to provide a robust comparative analysis. We will delve into the synthesis, characterization, and biological evaluation of this scaffold, offering researchers, scientists, and drug development professionals a thorough understanding of its potential and the methodologies required for its validation.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[1] The strategic placement of a methanamine group at the 3-position of this scaffold, as in our compound of interest, offers a key vector for interaction with target proteins and a potential point for further chemical modification.
Physicochemical Properties and Synthesis
Compound of Interest: this compound
| Property | Value |
| CAS Number | 1523618-08-7 |
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 220.1 g/mol |
Data sourced from commercial supplier information.[2]
Plausible Synthetic Route
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the functionalization of the 7-azaindole core. A common strategy involves the introduction of a functional group at the 3-position that can be subsequently converted to an aminomethyl group.
Caption: Plausible synthetic workflow for this compound.
Comparative Analysis of Biological Activity
The true value of a novel compound is best understood in the context of its peers. Lacking specific data for our target molecule, we will compare the reported activities of several 3-substituted 7-azaindole derivatives against various kinase targets. This comparative approach allows us to infer the potential therapeutic applications and selectivity profile of this compound.
| Compound/Analog | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 4h (FGFR Inhibitor) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [3] |
| ASM-7 (SARS-CoV-2 Entry Inhibitor) | SARS-CoV-2 S1-RBD-hACE2 interaction | EC₅₀ = 9.08 µM (for hit compound G7a) | [4] |
| IGF-1R Inhibitor Series | IGF-1R | Nanomolar potency | [5] |
| ATM Inhibitor (Compound 25a) | ATM | >700-fold selectivity over other PIKK family members | [6] |
This table highlights the versatility of the 7-azaindole scaffold. By modifying the substituents, researchers have successfully targeted a diverse range of proteins, from receptor tyrosine kinases involved in cancer to viral entry mechanisms. The aminomethyl group of our target compound provides a basic nitrogen atom that can form crucial hydrogen bonds or salt bridges within a protein's active site, a feature often exploited in kinase inhibitor design.
Experimental Validation Protocols
To rigorously assess the biological activity and properties of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. This method is readily adaptable to various kinase targets.
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. A decrease in signal indicates inhibition of kinase activity.[7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Structural Characterization
Accurate structural confirmation is paramount in drug discovery. The following are standard analytical techniques for characterizing a novel compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule. For 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine, characteristic signals would be expected for the aromatic protons on the pyridine and pyrrole rings, the methylene protons of the methanamine group, and the amine protons.
-
¹³C NMR: Reveals the number and types of carbon atoms. This is useful for confirming the carbon skeleton of the molecule.
B. Mass Spectrometry (MS)
-
Provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and confirmation of its elemental composition through high-resolution mass spectrometry (HRMS).
Signaling Pathway Context
The 7-azaindole scaffold is a frequent inhibitor of kinase signaling pathways critical for cell growth and proliferation. For instance, many of the targeted kinases, such as FGFR and IGF-1R, are receptor tyrosine kinases (RTKs) that initiate downstream signaling cascades.
Caption: Simplified RTK signaling pathway and the point of inhibition by 7-azaindole derivatives.
Conclusion
This compound, by virtue of its 7-azaindole core, represents a promising scaffold for the development of targeted therapeutics, particularly kinase inhibitors. While direct experimental evidence for this specific molecule is pending, the wealth of data on its analogs strongly supports its potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake a thorough validation of this and similar compounds. Rigorous characterization and biological evaluation are the cornerstones of advancing novel chemical entities from the laboratory to potential clinical applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile, the regulatory landscape, and the practical, step-by-step protocols required for its responsible management from cradle to grave. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe and compliant work environment.
Hazard Identification and Risk Assessment: Understanding the Compound
The molecule consists of a 7-azaindole (pyrrolo[2,3-b]pyridine) core, a primary aminomethyl group, and is supplied as a dihydrochloride salt. This structure informs its likely hazard profile:
-
Pyrrolopyridine Core: Derivatives of pyrrolopyridine are investigated for various biological activities.[1][2][3] While some have shown low toxicity in specific in vivo studies[1][2][3], the base heterocyclic structure can still present hazards.
-
Amine Group: Organic bases, including amines, are a recognized category of hazardous laboratory chemicals.[4] Primary amines can be irritants and sensitizers.
-
Dihydrochloride Salt: The salt form generally increases water solubility, which can impact its environmental mobility if not disposed of correctly.[5]
Based on data for similar heterocyclic amines and pyridine derivatives, this compound should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7][8]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[5][7][9]
Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is a hazardous chemical, warranting stringent safety precautions.
The Regulatory Imperative: Compliance with EPA and OSHA Standards
The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals.[4][12]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[13] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste characterization, labeling, storage, and disposal.[14][15] The EPA defines hazardous waste by its characteristics (ignitability, corrosivity, reactivity, toxicity) or by listing specific chemical classes (F, K, P, and U lists).[13][16]
It is crucial to consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EHS) department, as they will provide guidance that incorporates federal, state, and local regulations.
Pre-Disposal Protocol: Segregation and Container Management
Proper disposal begins long before the waste is removed from the laboratory. Meticulous pre-disposal procedures are essential to ensure safety and compliance.
Step 1: Waste Characterization All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, chromatography columns).
-
Solutions containing the compound.
-
Spill cleanup materials.
Step 2: Waste Segregation Segregation is a cornerstone of safe chemical waste management.[13][17]
-
Solid Waste: Collect solid waste (pure compound, contaminated consumables) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solvent solutions containing the compound should be collected in separate, compatible liquid waste containers. Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste and organic waste separate from oxidizing waste.[17]
-
Sharps: Needles or other contaminated sharps must be placed in a designated sharps container.
Step 3: Container Selection and Labeling
-
Compatibility: Containers must be made of a material compatible with the waste. For this compound, which is an acidic salt, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for corrosive waste.[18]
-
Condition: Containers must be in good condition, with no leaks or cracks, and must have a secure, screw-top lid.[18][19]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" from the moment waste is first added.[14][18] The label must also clearly identify all chemical constituents by name (no abbreviations) and their approximate concentrations.
| Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle based on structural analogues. |
| Container Type | HDPE or Glass with screw-top lid | Ensures chemical compatibility and prevents leaks. |
| Labeling | "Hazardous Waste" + Full Chemical Names | Complies with EPA regulations and ensures safety for all handlers. |
| Segregation | Solids, Aqueous Liquids, Organic Liquids | Prevents dangerous chemical reactions and simplifies final disposal. |
Step-by-Step Disposal Procedures
Disposal of this compound must be handled through your institution's EHS-approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13][20]
Protocol 1: Disposal of Unused/Expired Solid Compound
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Containment: Ensure the original container is securely sealed. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.[18]
-
Labeling: Verify the container is correctly labeled as "Hazardous Waste" and lists "this compound" as the sole constituent.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[16][19]
-
Pickup: Arrange for pickup by your institution's EHS department or licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Lab Supplies (Non-Sharps)
-
Collection: Place all contaminated items (e.g., gloves, weigh paper, pipette tips) into a designated solid hazardous waste container. This is typically a plastic-lined, puncture-resistant box or a dedicated plastic drum.
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical contaminants, including "Trace this compound."
-
Closure: Keep the container closed at all times except when adding waste.
-
Storage & Pickup: Store in the SAA and arrange for EHS pickup when full.
Protocol 3: Disposal of Aqueous Solutions
-
Collection: Pour aqueous waste solutions containing the compound into a dedicated, compatible (HDPE or glass) liquid hazardous waste container.
-
pH Consideration: Do not attempt to neutralize the solution unless it is part of an explicit, EHS-approved procedure.[16] Improper neutralization can generate heat or hazardous fumes.
-
Labeling: Label the container "Hazardous Waste" and list all components with percentages (e.g., "Water 99%, this compound 1%").
-
Storage & Pickup: Secure the cap tightly, store in secondary containment within the SAA, and arrange for EHS pickup.
Decontamination and Spill Management
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., water, followed by ethanol or acetone) to remove the bulk of the chemical. Collect these rinsates as hazardous liquid waste.
-
Washing: Wash with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Spill Procedures:
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS/EHS: Refer to the SDS for analogous compounds and contact your EHS department for guidance.
-
Cleanup (for small, manageable spills):
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the spill size and ventilation.
-
Contain the spill by surrounding it with an absorbent material (e.g., spill pillows or vermiculite).
-
Carefully absorb the material. For a solid spill, gently cover with absorbent and sweep it up, avoiding dust generation.[6]
-
Place all cleanup materials into a hazardous waste container.
-
Decontaminate the spill surface with a detergent solution, collecting the cleaning solution as hazardous waste.
-
Label the waste container and arrange for pickup.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. compliancy-group.com [compliancy-group.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 17. hsrm.umn.edu [hsrm.umn.edu]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. echemi.com [echemi.com]
Navigating the Safe Handling of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride (CAS Number: 1523618-08-7), a key building block in the synthesis of protein degraders.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in the laboratory.
Understanding the Hazard Profile: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the known hazards of structurally similar amine hydrochlorides and pyrrolopyridine derivatives provide a strong basis for a cautious approach. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5][6][7] Therefore, it is imperative to treat this compound with a high degree of care, assuming it possesses similar hazardous properties.
The primary routes of potential exposure are inhalation of dust particles, direct skin or eye contact, and ingestion. The operational plan outlined below is designed to minimize these risks through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound.[8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields. A face shield may be required for larger quantities. | Chemical-resistant gloves (e.g., nitrile rubber).[9] | Use in a chemical fume hood or a ventilated balance enclosure. If these are not available, a respirator is required.[10][11] | Laboratory coat.[10] |
| Solution Preparation and Transfer | Tightly fitting safety goggles with side-shields.[12] | Chemical-resistant gloves (e.g., nitrile rubber).[9] | Work in a well-ventilated area, preferably a chemical fume hood.[11] | Laboratory coat.[10] |
| Reaction Quenching and Work-up | Tightly fitting safety goggles with side-shields and a face shield.[10][13] | Chemical-resistant gloves (e.g., nitrile rubber).[9] | All operations should be conducted in a chemical fume hood.[3] | Laboratory coat.[10] |
| Spill Cleanup | Tightly fitting safety goggles with side-shields and a face shield.[10][13] | Chemical-resistant gloves (e.g., nitrile rubber).[9] | A respirator with appropriate cartridges should be worn.[2][10] | Impervious clothing or coveralls.[8] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates the use of tightly fitting safety goggles to protect against dust particles and splashes.[2][3][7][14] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.[10][13]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation.[2][9][14] Nitrile gloves are a common and effective choice for handling many laboratory chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart for specific chemicals.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling dust, it is crucial to handle the solid form of this compound in a well-ventilated area, such as a chemical fume hood.[2][3][6][7][11] If engineering controls are insufficient to minimize dust generation, a properly fitted respirator is mandatory.[10]
-
Protective Clothing: A standard laboratory coat is generally sufficient to protect street clothes from minor spills.[10] For larger scale operations or in the event of a significant spill, more extensive protective clothing may be necessary.[6][8]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Locate the nearest eyewash station and safety shower and confirm they are accessible.[13]
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure your gloves are intact and your safety goggles fit snugly.
-
Handling the Compound:
-
Post-Handling:
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local regulations.[9]
-
Waste Collection:
-
Disposal Method:
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[16]
-
Visualizing the Safety Workflow
To aid in the rapid assessment of required safety measures, the following flowchart illustrates the decision-making process for handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. calpaclab.com [calpaclab.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1H-Pyrrolo[2,3-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sams-solutions.com [sams-solutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. support.hpe.com [support.hpe.com]
- 14. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
